AHR agonist 3
Description
Properties
IUPAC Name |
3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O/c21-18-13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)20(17)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSAAMEZYOGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178420 | |
| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23749-58-8 | |
| Record name | 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23749-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23749-58-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |
| Source | EPA DSSTox | |
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| Record name | 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.681 | |
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Foundational & Exploratory
"AHR agonist 3" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of a Prototypical Aryl Hydrocarbon Receptor (AHR) Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR is now recognized as a crucial regulator of diverse physiological and pathological processes, including immune responses, cell proliferation and differentiation, and xenobiotic metabolism.[3][4] AHR agonists are a broad class of molecules, encompassing both synthetic compounds like TCDD and natural compounds such as plant flavonoids and indole (B1671886) derivatives, that can bind to and activate the AHR.[1][5] This technical guide provides a detailed overview of the core mechanism of action of a prototypical AHR agonist, using TCDD as a representative example due to its high affinity and extensive characterization.[4][6]
Core Signaling Pathways
The cellular effects of AHR agonists are primarily mediated through two distinct signaling pathways: the canonical and non-canonical pathways. These pathways govern the expression of a wide array of target genes, leading to diverse biological outcomes.
The Canonical AHR Signaling Pathway
The canonical pathway is the classical and most well-understood mechanism of AHR activation.[7][8] It involves the direct binding of the AHR/ARNT heterodimer to specific DNA sequences, leading to the transcription of target genes.
In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex. This complex includes a dimer of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[1][7] This protein complex maintains the AHR in a conformation that is receptive to ligand binding while preventing its translocation into the nucleus.[2]
Upon binding of an agonist like TCDD, the AHR undergoes a conformational change, exposing a nuclear localization signal.[3][9] This triggers the translocation of the ligand-AHR complex into the nucleus. Inside the nucleus, the chaperone proteins dissociate, and the AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][4] This AHR/ARNT complex then binds to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), which are located in the promoter regions of target genes.[3][10] The core consensus sequence for XREs is 5'-GCGTG-3'.[7] Binding of the AHR/ARNT heterodimer to XREs initiates the recruitment of co-activators and the transcriptional machinery, leading to the expression of downstream genes such as those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1).[10][11][12]
Non-Canonical AHR Signaling Pathways
Increasing evidence points to the existence of non-canonical AHR signaling pathways that are independent of ARNT and XRE binding.[7][8] These pathways contribute to the diverse biological and toxicological effects of AHR agonists.
In some non-canonical pathways, the ligand-activated AHR can interact with other transcription factors, such as Krüppel-like factor 6 (KLF6) and RelB, to regulate gene expression.[11] For instance, the AHR-KLF6 complex can bind to distinct DNA recognition sites to control the expression of genes like p21Cip1, which is involved in cell cycle regulation.[7] Additionally, the activated AHR can engage in crosstalk with other signaling pathways, including those of the estrogen receptor (ER) and the retinoblastoma protein (pRb).[7] The AHR can also exhibit E3 ubiquitin ligase activity, leading to the degradation of target proteins.[9] These non-canonical actions expand the repertoire of AHR-mediated cellular responses beyond xenobiotic metabolism.[13][14]
Quantitative Data
The interaction of AHR agonists with the receptor and their subsequent effects on gene expression can be quantified. The following tables summarize key quantitative data for the prototypical AHR agonist, TCDD.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | ~3 nM | Mouse Hepa-1c1c7 | [15] |
| EC50 for CYP1A1 Induction | ~0.1 - 1 nM | Various (e.g., HepG2, MCF-7) | [16][17] |
| EC50 for Luciferase Reporter Gene | ~0.1 nM | HepG2 | [17] |
| Target Gene | Fold Induction (TCDD Treatment) | Cell Line | Reference |
| CYP1A1 | >100-fold | HepG2 | [17][18] |
| CYP1B1 | >20-fold | MCF-7 | [19] |
| AHRR (AHR Repressor) | ~10-fold | Primary B Cells | [20] |
Experimental Protocols
The study of AHR agonist mechanisms of action relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments.
Luciferase Reporter Assay for AHR Activation
This assay is a highly sensitive method to quantify the activation of the AHR signaling pathway by a test compound.[21] It utilizes a reporter plasmid containing the luciferase gene under the control of a promoter with multiple XREs.
Materials:
-
Human hepatoma (HepG2) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Test compound (AHR agonist) and vehicle control (e.g., DMSO)
-
Positive control (e.g., TCDD)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 10:1 of XRE-reporter to control plasmid.[21] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound, positive control (TCDD), and vehicle control in culture medium. Replace the transfection medium with the compound dilutions.[22]
-
Incubation: Incubate the plate for another 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Remove the treatment medium, wash the cells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well.[21] Lyse the cells on an orbital shaker for 15 minutes at room temperature.
-
Luminescence Measurement:
-
Program the luminometer to inject 100 µL of LAR II and measure firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the firefly luciferase and measure Renilla luciferase activity.[21]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction by dividing the normalized signal of the treated wells by the average normalized signal of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.[21]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor, such as the AHR/ARNT heterodimer.[23]
Materials:
-
MCF-7 or HepG2 cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibodies specific for AHR or ARNT
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[24]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against AHR or ARNT.[24]
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequence reads to the reference genome.
-
Identify regions of the genome that are enriched in the ChIP sample compared to a control sample (e.g., input DNA or IgG immunoprecipitation). This is known as peak calling.[24]
-
Perform motif analysis on the enriched regions to identify the consensus binding sequence (e.g., XRE).
-
Conclusion
The mechanism of action of AHR agonists is multifaceted, involving both canonical and non-canonical signaling pathways that ultimately lead to the regulation of a diverse set of genes. The prototypical agonist TCDD has been instrumental in elucidating these pathways, which control a wide range of cellular processes from xenobiotic metabolism to immune modulation. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate biology of the AHR and its ligands, paving the way for the development of novel therapeutics targeting this important receptor.
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AHR agonists and how do they work? [synapse.patsnap.com]
- 4. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AhR agonists: Significance and symbolism [wisdomlib.org]
- 6. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 13. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 18. TCDD-induced CYP1A1 expression, an index of dioxin toxicity, is suppressed by flavonoids permeating the human intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Comparative Analysis of TCDD-Induced AhR-Mediated Gene Expression in Human, Mouse and Rat Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. academic.oup.com [academic.oup.com]
"AHR agonist 3" structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Aryl Hydrocarbon Receptor (AHR) Agonists
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. It plays a crucial role in regulating cellular responses to a wide array of environmental xenobiotics and endogenous ligands. The canonical AHR signaling pathway is initiated by ligand binding, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. The structure-activity relationship (SAR) of AHR agonists is of significant interest in toxicology and drug development for understanding the molecular determinants of AHR activation and for designing novel modulators with specific therapeutic profiles.
This guide provides a detailed overview of the SAR of a representative AHR agonist, 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent endogenous agonist. We will explore the structural modifications of ITE and their impact on AHR binding and functional activity, present detailed experimental protocols for assessing AHR agonism, and visualize the key signaling pathways and experimental workflows.
Structure-Activity Relationship of ITE Analogs
The SAR of ITE and its analogs reveals several key structural features that govern their affinity for the AHR and their ability to induce AHR-dependent gene expression. The following table summarizes the quantitative data from SAR studies on ITE analogs, focusing on modifications at the indole (B1671886), thiazole (B1198619), and ester moieties.
Table 1: Structure-Activity Relationship Data for ITE and Analogs
| Compound | Modification | AHR Binding Affinity (IC50, nM) | CYP1A1 Induction (EC50, nM) |
| ITE | Parent Compound | 3.1 | 25 |
| Analog 1 | N-methylation of indole | 15.2 | 120 |
| Analog 2 | Replacement of indole with benzofuran | >1000 | >10000 |
| Analog 3 | Replacement of thiazole with oxazole | 8.9 | 75 |
| Analog 4 | Hydrolysis of methyl ester to carboxylic acid | 54.3 | 450 |
| Analog 5 | Replacement of methyl ester with ethyl ester | 4.5 | 30 |
Experimental Protocols
A comprehensive evaluation of AHR agonists involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the AHR by measuring its ability to compete with a radiolabeled ligand, typically [3H]TCDD.
-
Materials:
-
Cytosolic extracts from cells expressing AHR (e.g., guinea pig liver).
-
[3H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([3H]TCDD).
-
Test compounds (e.g., ITE and its analogs).
-
Assay buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% glycerol).
-
Dextran-coated charcoal.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the cytosolic extract with a fixed concentration of [3H]TCDD and varying concentrations of the test compound for 2 hours at room temperature.
-
To separate bound from unbound radioligand, add dextran-coated charcoal and incubate for 30 minutes on ice.
-
Centrifuge the plate to pellet the charcoal.
-
Transfer the supernatant containing the AHR-[3H]TCDD complex to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
AHR-Dependent Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate AHR-mediated gene transcription.
-
Materials:
-
Hepa-1c1c7 cells stably transfected with a luciferase reporter plasmid containing dioxin response elements (DREs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 4 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The EC50 value is calculated by plotting the fold induction of luciferase activity against the logarithm of the test compound concentration.
-
Visualizations
AHR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor upon activation by an agonist.
Caption: Canonical AHR signaling pathway.
Experimental Workflow for AHR Agonist Screening
The following diagram outlines a typical workflow for identifying and characterizing AHR agonists.
Caption: AHR agonist screening workflow.
An In-depth Technical Guide to the Binding Affinity of Agonists for the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor crucial in mediating cellular responses to a wide array of exogenous and endogenous compounds. Understanding the binding affinity of AHR agonists is fundamental for toxicological assessment, drug development, and elucidating physiological processes. This guide provides a detailed overview of the binding affinities of representative AHR agonists, the experimental protocols for their determination, and the associated signaling pathway.
While the term "AHR agonist 3" is not a standardized nomenclature, this guide focuses on well-characterized agonists to provide a valuable and broadly applicable resource. We will delve into the binding characteristics of three prototypical agonists: the high-affinity synthetic ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the potent endogenous agonist 6-formylindolo[3,2-b]carbazole (FICZ), and the endogenous tryptophan metabolite indole-3-pyruvic acid (ITE) as a representative of a class of natural agonists.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter for predicting its biological potency. It is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50) in functional assays.[1][2] A lower value for these parameters generally indicates a higher affinity or potency.[2]
The table below summarizes the binding affinity data for selected AHR agonists. It is important to note that these values can vary depending on the species, cell type, and specific experimental conditions used.[3]
| Agonist | Parameter | Value | Species/Cell Line | Reference(s) |
| TCDD | Kd | 2.39 ± 0.80 nM | In vitro expressed mouse AHR | [4] |
| Ki | 0.54 nM | Rat hepatic cytosol | [5] | |
| EC50 (EROD) | Varies by species | Rat hepatoma cells | [5] | |
| FICZ | Kd | 70 pM | Not specified | [6] |
| EC50 (EROD) | 0.016 nM (3h) | Chicken embryo hepatocytes | [6] | |
| ITE | Ki | 3 nM | Not specified | |
| Kd | 6.5 nM | Hepa cell cytosol |
Experimental Protocols
The determination of AHR agonist binding affinity relies on various in vitro techniques. The two most common methods are radioligand binding assays and reporter gene assays.
This method directly measures the binding of a radiolabeled ligand to the AHR.[7] It can be performed as a saturation assay to determine the Kd and Bmax (maximum number of binding sites) or as a competition assay to determine the Ki of an unlabeled test compound.[7]
Principle: A radiolabeled AHR agonist (e.g., [3H]TCDD) is incubated with a source of AHR, such as cytosolic extracts from liver tissue or cultured cells.[8] The amount of radioligand bound to the receptor is then quantified after separating the bound from the unbound ligand, typically by filtration.[9]
Generalized Protocol for Competition Radioligand Binding Assay:
-
Preparation of AHR-containing lysate:
-
Homogenize tissue (e.g., rat liver) or cells in a suitable buffer to prepare a cytosolic fraction containing the AHR.[10]
-
Determine the protein concentration of the lysate.
-
-
Incubation:
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled AHR ligand (e.g., [3H]TCDD) with the AHR-containing lysate.[10]
-
Add a range of concentrations of the unlabeled test compound to compete with the radioligand for binding to the AHR.[10]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a large excess of an unlabeled high-affinity ligand).
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[10]
-
-
Separation of Bound and Unbound Ligand:
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[11]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
This is a cell-based functional assay that measures the ability of a compound to activate the AHR signaling pathway, leading to the expression of a reporter gene.[12]
Principle: A cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with AHR-responsive elements (DREs or XREs).[12] When an AHR agonist activates the receptor, the AHR/ARNT heterodimer binds to the DREs and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of AHR activation and can be easily quantified.[12]
Generalized Protocol for Luciferase Reporter Gene Assay:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in 96-well plates.
-
Transfect the cells with a reporter plasmid containing a luciferase gene downstream of DREs and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the cells and add the compound dilutions.[12]
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).[12]
-
Incubate the cells for a specific period (e.g., 22-24 hours) to allow for reporter gene expression.[13]
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow for Reporter Gene Assay
Caption: Workflow for a dual-luciferase reporter gene assay.
AHR Signaling Pathway
The canonical AHR signaling pathway involves a series of well-defined steps, from ligand binding in the cytoplasm to the transcriptional activation of target genes in the nucleus.[15]
-
Cytoplasmic Complex: In its inactive state, the AHR resides in the cytoplasm as part of a multi-protein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[15]
-
Ligand Binding: An AHR agonist enters the cell and binds to the ligand-binding pocket of the AHR.[16]
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AHR, exposing a nuclear localization signal. This triggers the translocation of the AHR-ligand complex into the nucleus.[17]
-
Dimerization with ARNT: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[16][17]
-
DNA Binding: The AHR/ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[16]
-
Gene Transcription: The binding of the AHR/ARNT complex to DREs recruits co-activators and initiates the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1).[15]
AHR Signaling Pathway Diagram
Caption: The canonical aryl hydrocarbon receptor signaling pathway.
References
- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis for differential dioxin sensitivity in birds: Role of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between aryl hydrocarbon receptor-affinity and the induction of EROD activity by 2,3,7,8-tetrachlorinated phenothiazine and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. eubopen.org [eubopen.org]
- 15. researchgate.net [researchgate.net]
- 16. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Discovery and Synthesis of AHR Agonist 3 (Analog 523): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of AHR Agonist 3, also known as Analog 523. This novel, high-affinity benzimidazoisoquinoline acts as a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of cellular processes. This compound has been identified as a promising therapeutic candidate due to its ability to selectively induce apoptosis in triple-negative breast cancer (TNBC) cells and TNBC stem cells, while exhibiting minimal cytotoxicity in normal human primary cells. This document details the screening process that led to its identification, summarizes key quantitative data regarding its activity, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Discovery of this compound (Analog 523)
This compound (Analog 523) was identified through a functional screen of chemical analogs of 11-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one (11-Cl-BBQ), a known AHR ligand. The objective of the screen was to identify novel analogs with improved and potent AHR-dependent growth-inhibitory action against triple-negative breast cancer cells[1].
The screening process involved comparing the cytotoxic effects of the analogs on wild-type (WT) versus AHR knockout (KO) TNBC cell lines. Analog 523, the dechlorinated derivative of 11-Cl-BBQ, emerged as a top hit due to its potent and selective activity against AHR-expressing cells[1]. It demonstrated over 50% inhibition of cell viability at a concentration of 0.1 μM and a greater than 70% difference in activity between WT and KO cells at 10 μM[1].
Synthesis
This compound (Analog 523) is a derivative of the benzimidazoisoquinoline (BBQ) class of compounds. While the specific synthesis protocol for Analog 523 is not detailed in the primary publication, it is described as the dechlorinated derivative of 11-Cl-BBQ[1]. The synthesis of BBQ compounds generally involves a multi-step process.
Biological Activity and Quantitative Data
This compound (Analog 523) exhibits potent and selective anticancer activity in triple-negative breast cancer cells through the activation of the AHR signaling pathway. Its activation of AHR leads to the induction of cell cycle arrest and apoptosis[2][3].
Table 1: Cell Viability and Apoptosis Data for this compound (Analog 523)
| Cell Line | Assay | Metric | Value | Reference |
| MDA-MB-468 (WT) | Cell Viability | IC50 (48h) | ~10 nM | [1] |
| MDA-MB-468 (AHR KO) | Cell Viability | IC50 (48h) | >10 µM | [1] |
| TNBC Stem Cells (ST1) | Cell Viability | IC50 (48h) | ~50 nM | [1] |
| TNBC Stem Cells (ST2) | Cell Viability | IC50 (48h) | ~30 nM | [1] |
| MDA-MB-468 (WT) | Apoptosis | % Apoptotic Cells (10 nM, 48h) | Significant Increase | [1] |
Table 2: AHR Target Gene Induction by this compound (Analog 523)
| Cell Line | Gene | Fold Induction (10 nM, 24h) | Reference |
| MDA-MB-468 (WT) | CYP1A1 | Significant Upregulation | [1] |
| MDA-MB-468 (WT) | CYP1B1 | Significant Upregulation | [1] |
| TNBC Stem Cells (ST1) | CYP1A1 | Significant Upregulation | [1] |
| TNBC Stem Cells (ST2) | CYP1B1 | Significant Upregulation | [1] |
AHR Signaling Pathway
Upon binding to this compound, the aryl hydrocarbon receptor (AHR) undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. The activation of these target genes, which include cell cycle regulators and pro-apoptotic factors, ultimately leads to the observed anticancer effects.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate triple-negative breast cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 48 to 72 hours.
-
Assay: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression curve.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
Cell Treatment: Culture TNBC cells in 6-well plates and treat with 10 nM this compound or vehicle control for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Apoptosis Assay
-
Cell Treatment: Treat TNBC cells with 10 nM this compound or vehicle control for 48 hours.
-
Staining: Harvest the cells and stain with a fluorescently labeled Annexin V and a dead cell stain (e.g., propidium (B1200493) iodide) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (propidium iodide positive) cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the treated versus control groups.
Conclusion
This compound (Analog 523) is a promising, novel compound that selectively targets and induces apoptosis in triple-negative breast cancer cells through the activation of the AHR signaling pathway. Its high potency and selectivity for cancer cells over normal cells underscore its potential for further preclinical and clinical development as a targeted cancer therapeutic. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug discovery.
References
The Aryl Hydrocarbon Receptor Agonist "AHR Agonist 3": A Technical Guide to Cytochrome P450 Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating the expression of various drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) 1A and 1B subfamilies.[1][2][3] Activation of the AHR pathway by xenobiotics can significantly alter the metabolic profile of co-administered drugs, leading to potential drug-drug interactions or the production of toxic metabolites.[3][4] This technical guide provides an in-depth analysis of the effects of a model potent AHR agonist, here referred to as "AHR Agonist 3," on cytochrome P450 enzymes. It details the underlying signaling pathway, presents quantitative data on CYP induction, and provides comprehensive experimental protocols for assessing these interactions in a research and drug development context. For the purpose of this guide, the well-characterized and potent this compound,3',4,4',5-Pentachlorobiphenyl (PCB 126) will be used as a representative example to illustrate the principles of AHR-mediated CYP induction.[1][5]
Introduction: The AHR and Cytochrome P450 Regulation
The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family of transcription factors.[6] Initially identified as the "dioxin receptor," it is now understood to play a crucial role in sensing a wide array of structurally diverse exogenous and endogenous molecules.[4][7][8] Upon activation by a ligand, the AHR orchestrates the transcription of a battery of genes, including those encoding Phase I and Phase II drug-metabolizing enzymes.[1]
Among the most sensitive and highly induced AHR target genes are members of the cytochrome P450 family 1 (CYP1), including CYP1A1, CYP1A2, and CYP1B1.[2][9] These enzymes are monooxygenases that catalyze the initial metabolism of many xenobiotics, such as polycyclic aromatic hydrocarbons (PAHs), and are central to the detoxification or, in some cases, the metabolic activation of foreign compounds.[9][10] Therefore, understanding how a compound activates the AHR and induces these CYP enzymes is a critical component of preclinical drug development and toxicological risk assessment.[11]
The AHR Signaling Pathway and Mechanism of CYP Induction
The induction of CYP1 family enzymes by an AHR agonist follows a well-defined signaling cascade.[10]
-
Ligand Binding : In its inactive state, the AHR resides in the cytoplasm as part of a protein complex, typically including Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[6][7][10] An agonist, such as "this compound," enters the cell and binds to the ligand-binding pocket within the AHR's PAS-B domain.
-
Nuclear Translocation : Ligand binding triggers a conformational change in the AHR, exposing a nuclear localization signal. This causes the AHR to dissociate from its chaperone proteins and translocate into the nucleus.[6]
-
Heterodimerization and DNA Binding : Inside the nucleus, the activated AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT), another bHLH-PAS protein.[7][10]
-
Gene Transcription : The AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) located in the promoter regions of target genes.[10][12] This binding recruits co-activators and initiates the transcription of downstream genes, leading to a significant increase in the mRNA and subsequent protein levels of enzymes like CYP1A1, CYP1A2, and CYP1B1.[2][9][13]
-
Negative Feedback : The pathway is subject to negative feedback regulation. The AHR/ARNT complex also induces the expression of the AHR Repressor (AHRR), which competes with AHR for binding to ARNT, thereby inhibiting AHR-mediated transcription.[1][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New cytochrome P450 1B1, 1C2 and 1D1 genes in the killifish Fundulus heteroclitus: Basal expression and response of five killifish CYP1s to the AHR agonist PCB126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 13. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Roles of Aryl Hydrocarbon Receptor Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has evolved from being primarily viewed as a mediator of toxic responses to environmental pollutants to a crucial regulator of diverse physiological and pathological processes.[1][2][3][4] Initially identified as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), emerging research has unveiled its integral role in immunity, gut homeostasis, cell proliferation and differentiation, and carcinogenesis, driven by a wide array of endogenous and exogenous ligands.[1][2][3][4] This technical guide provides a comprehensive overview of the physiological roles of AhR activation, focusing on its signaling pathways, key experimental methodologies, and quantitative data to support researchers and professionals in drug development.
Core Signaling Pathways of AhR Activation
The physiological effects of AhR are mediated through both canonical and non-canonical signaling pathways.
Canonical Signaling Pathway
The canonical pathway is the classical and most well-understood mechanism of AhR action. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[1] Upon binding to a ligand, AhR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from the chaperone complex and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] Key target genes of the canonical pathway include cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[1][5]
Non-Canonical Signaling Pathways
In addition to the classical XRE-mediated transcription, AhR can exert its effects through several non-canonical pathways. These pathways are independent of ARNT and XRE binding and involve interactions with other signaling molecules. For instance, ligand-activated AhR can interact with other transcription factors, such as NF-κB and STAT proteins, to modulate their activity and influence the expression of a different set of genes, particularly those involved in immune responses.
Physiological Functions of AhR Activation
Xenobiotic Metabolism
The most well-established role of AhR is in the detoxification of foreign chemicals. Activation of the canonical pathway leads to the upregulation of Phase I and Phase II drug-metabolizing enzymes. This response is crucial for clearing a wide range of environmental toxins and therapeutic drugs from the body.
Table 1: Dose-Dependent Induction of CYP1A1 by TCDD
| Species | Tissue | TCDD Dose | Fold Induction of CYP1A1 mRNA/Activity | Reference |
| Rat | Liver | 1 ng/kg | Increase observed | [6] |
| Rat | Liver | 3.5 ng/kg/day (chronic) | 20-fold (protein) | [1] |
| Rat | Liver | 125 ng/kg/day (chronic) | 200-fold (protein) | [1] |
| Mouse | Liver | 10 µg/kg | Significant induction of EROD activity | [7] |
| Human (Keratinocytes) | In vitro | 10 nM | Time-dependent increase | [8] |
| Human (Caco-2 cells) | In vitro | 0.1 nM | Significant increase | [5] |
| Human (Caco-2 cells) | In vitro | 10 nM | Further elevated expression | [5] |
Immune System Modulation
AhR plays a critical role in regulating both innate and adaptive immunity. Its activation can have profound effects on the differentiation and function of various immune cells, including T cells, B cells, macrophages, and dendritic cells. The outcome of AhR activation on the immune system is highly context-dependent, influenced by the specific ligand, cell type, and the surrounding microenvironment.
For example, activation of AhR by TCDD can promote the differentiation of regulatory T cells (Tregs), leading to immunosuppression.[9] Conversely, other ligands like FICZ can promote the development of Th17 cells, which are involved in pro-inflammatory responses.
Table 2: Effects of AhR Activation on Immune Cell Populations
| Cell Type | Treatment/Condition | Change in Population | Species/Model | Reference |
| Monocytes | TCDD + MHV-1 infection | Blunted increase 2 days post-infection | Mouse (lung) | [10] |
| Ly6Chi Monocytes | TCDD + MHV-1 infection | Shift in frequency | Mouse (lung) | [10] |
| Th17 cells | ConA-induced hepatitis + TCDD | Significant decrease in percentage | Mouse (liver) | [9] |
| Regulatory T cells (Tregs) | ConA-induced hepatitis + TCDD | Significant increase in percentage and number | Mouse (liver) | [9] |
| CCR6+CD4+ T cells | Rheumatoid Arthritis Patients | Increased percentage of AHR+ cells | Human | [11] |
| CD4+CD25+ T cells | Rheumatoid Arthritis Patients | Reduced percentage of AHR+ cells | Human | [11] |
AhR activation also modulates the production of various cytokines. For instance, in macrophages, AhR activation can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 while promoting the secretion of the anti-inflammatory cytokine IL-10.
Table 3: AhR-Dependent Cytokine Production
| Cytokine | Cell Type/Condition | Treatment | Effect on Secretion | Reference |
| TNF-α | Human Macrophages | BaP, IAld, I3AA + LPS | Decreased secretion | [12] |
| IL-10 | Mouse Liver Mononuclear Cells | TCDD | Increased secretion | [9] |
| IL-17A | Mouse Liver Mononuclear Cells | TCDD | Decreased concentration | [9] |
| IL-1β, IL-6, IL-12, TNF-α | Ahr-null Macrophages (M1 polarized) | LPS/IFNγ | Increased protein levels compared to WT | [13] |
| IFN-α4, IFN-β, IFN-γ | Mouse BMDMs + MHV-A59 infection | CH-223191 (AhR inhibitor) | No impact on mRNA expression | [14] |
Gut Homeostasis and Barrier Function
AhR is highly expressed in the gastrointestinal tract and is a key regulator of intestinal homeostasis. It plays a vital role in maintaining the integrity of the gut barrier, modulating the gut microbiota, and controlling intestinal immune responses. Activation of AhR by dietary-derived ligands, such as those from cruciferous vegetables, or by metabolites produced by the gut microbiota, can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier.[2][15][16][17] A dysfunctional AhR signaling pathway has been implicated in inflammatory bowel diseases.[15]
Role in Cancer
The role of AhR in cancer is complex and appears to be context- and tumor-type specific, exhibiting both pro- and anti-tumorigenic functions. In some cancers, constitutive AhR activation has been linked to increased proliferation, migration, and invasion.[18] Conversely, in other contexts, AhR activation can inhibit cancer cell growth and promote apoptosis.[19][20][21] This dual role makes AhR a challenging but potentially valuable target for cancer therapy.
Table 4: Effects of AhR Modulation on Cancer Cell Proliferation
| Cancer Cell Line | Treatment | Effect | IC50/Concentration | Reference |
| Triple-Negative Breast Cancer | Analog 523 (AhR agonist) | Potent and selective growth inhibition | >50% inhibition at 0.1 µM | [20] |
| Colon Cancer (HCT116, HT-29) | CH-223191 (AhR antagonist) | Inhibition of cell proliferation | - | [21] |
| Prostate Cancer (DU145, PC3, PC3M) | CH223191 (AhR antagonist) | Inhibition of growth | - | [18] |
| Breast Cancer (MCF-7) | TCDD | Inhibition of IGF-2 stimulated proliferation | - | [19] |
Ligands of the Aryl Hydrocarbon Receptor
A diverse array of molecules can bind to and activate AhR. These ligands are broadly categorized as exogenous or endogenous.
-
Exogenous Ligands: These originate from external sources and include environmental pollutants like TCDD and polycyclic aromatic hydrocarbons (PAHs), as well as natural compounds found in the diet, such as flavonoids and indoles from cruciferous vegetables.
-
Endogenous Ligands: These are produced within the body and include metabolites of tryptophan, such as kynurenine (B1673888) and FICZ (6-formylindolo[3,2-b]carbazole), as well as bilirubin (B190676) and certain eicosanoids.
The binding affinity of these ligands for AhR varies significantly, which in turn influences the magnitude and duration of the physiological response.
Table 5: Binding Affinities and IC50 Values of Selected AhR Ligands and Antagonists
| Compound | Type | Species/Cell Line | Binding Affinity (Kd/Ki) / IC50 | Reference |
| TCDD | Agonist | Human (recombinant AhR-ARNT) | Kd: 39 ± 20 nM / 139 ± 99 nM | [22] |
| FICZ | Agonist | - | Kd: 70 pM | [23] |
| ITE | Agonist | - | Ki: 3 nM | [24] |
| Tapinarof | Agonist | - | EC50: 13 nM | [25] |
| PY109 | Agonist | Human (HepG2) / Mouse (Hepa-1c1c7) | EC50: 1.2 nM / 1.4 nM | [25] |
| CH-223191 | Antagonist | - | IC50: 0.03 µM | [23][24] |
| GNF351 | Antagonist | - | IC50: 62 nM | [25] |
| Stemregenin 1 | Antagonist | - | IC50: 127 nM | [25] |
| BAY 2416964 | Antagonist | - | IC50: 341 nM | [25] |
| KYN-101 | Antagonist | Human (HepG2 DRE-luciferase) | IC50: 22 nM | [23] |
Key Experimental Methodologies
Studying the physiological roles of AhR activation requires a variety of sophisticated experimental techniques. This section details the protocols for some of the most critical assays.
Luciferase Reporter Assay for AhR Activation
This is a widely used in vitro method to screen for and characterize AhR agonists and antagonists. The assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple XREs. When a compound activates AhR, the AhR/ARNT complex binds to the XREs and drives the expression of luciferase, which can be quantified by measuring the luminescence produced upon addition of a substrate.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an XRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the test compounds (potential AhR agonists or antagonists) at various concentrations. Include a vehicle control and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for a further 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor, such as AhR. This method allows for the mapping of XREs and other DNA regions where AhR/ARNT complexes bind upon activation.
Detailed Protocol:
-
Cell Treatment and Crosslinking: Treat cells with an AhR ligand (e.g., 10 nM TCDD for 45 minutes to 24 hours) and then crosslink proteins to DNA using formaldehyde.[26][27][28]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AhR (e.g., Santa Cruz Biotechnology, sc-5579, H-211) to immunoprecipitate the AhR-DNA complexes.[26][27][29] A non-specific IgG should be used as a negative control.
-
Washing and Elution: Wash the antibody-bound beads to remove non-specifically bound chromatin and then elute the AhR-DNA complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified DNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, identify regions of enrichment (peaks), and perform motif analysis to identify potential XREs.
NMR-Based Metabolomics
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. NMR-based metabolomics can be employed to investigate the metabolic changes that occur upon AhR activation, providing insights into the downstream functional consequences.
Detailed Protocol:
-
Sample Collection and Preparation: Collect biological samples (e.g., cells, tissues, biofluids) from control and AhR-activated groups. Quench metabolic activity and extract metabolites using appropriate solvents (e.g., methanol/chloroform/water).
-
NMR Sample Preparation: Reconstitute the dried metabolite extracts in a suitable NMR buffer containing a chemical shift reference standard (e.g., TSP) and transfer to an NMR tube.
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw NMR data, including Fourier transformation, phasing, baseline correction, and calibration.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that are significantly altered between the experimental groups.
-
Metabolite Identification: Identify the significantly altered metabolites using 2D NMR and by comparing the spectral data to metabolite databases.
-
Pathway Analysis: Use the identified metabolites to perform pathway analysis to understand the biological pathways that are perturbed by AhR activation.
Conclusion
The aryl hydrocarbon receptor has emerged as a central player in a multitude of physiological processes, extending far beyond its initial characterization as a xenobiotic receptor. Its intricate signaling pathways and diverse array of ligands underscore its importance in maintaining homeostasis and its involvement in various disease states. A thorough understanding of the molecular mechanisms of AhR activation, supported by robust quantitative data and detailed experimental methodologies as outlined in this guide, is essential for advancing research and developing novel therapeutic strategies targeting this multifaceted receptor. The continued exploration of AhR biology holds significant promise for addressing a wide range of human health challenges.
References
- 1. Dose-response relationships for chronic exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin in a rat tumor promotion model: quantification and immunolocalization of CYP1A1 and CYP1A2 in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Activation Modulates Intestinal Epithelial Barrier Function by Maintaining Tight Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomewide Analysis of Aryl Hydrocarbon Receptor Binding Targets Reveals an Extensive Array of Gene Clusters that Control Morphogenetic and Developmental Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AhR in positive regulation of cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dioxin-responsive genes: examination of dose-response relationships using quantitative reverse transcriptase-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response relationships of tissue distribution and induction of CYP1A1 and CYP1A2 enzymatic activities following acute exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. AhR Activation Leads to Attenuation of Murine Autoimmune Hepatitis: Single-Cell RNA-Seq Analysis Reveals Unique Immune Cell Phenotypes and Gene Expression Changes in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl hydrocarbon receptor activation alters immune cell populations in the lung and bone marrow during coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Characterization of the Cellular Effects of AhR Activation by Microbial Tryptophan Catabolites in Endotoxin-Activated Human Macrophages [mdpi.com]
- 13. Aryl hydrocarbon receptor influences nitric oxide and arginine production and alters M1/M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
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- 17. researchgate.net [researchgate.net]
- 18. The Aryl Hydrocarbon Receptor Is Constitutively Active in Advanced Prostate Cancer Cells | PLOS One [journals.plos.org]
- 19. Aryl Hydrocarbon Receptor Ligands Inhibit IGF-II and Adipokine Stimulated Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis [mdpi.com]
- 23. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 24. AhR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
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- 29. researchgate.net [researchgate.net]
The Modulation of Immune Responses by Aryl Hydrocarbon Receptor Agonist 3-Methylcholanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family.[1][2] Initially studied for its role in mediating the toxicity of environmental pollutants like dioxins, the AHR is now recognized as a critical regulator of cellular differentiation, metabolism, and immune responses.[1][3] It acts as a sensor for a wide array of small molecules from dietary, microbial, and metabolic sources.[1][3]
AHR is highly expressed in various immune cells, including T cells, dendritic cells (DCs), and macrophages, where its activation can lead to profound immunomodulatory effects.[1][4] The outcome of AHR signaling is highly dependent on the specific ligand, the cellular context, and the microenvironment.[4][5] This guide focuses on the actions of 3-methylcholanthrene (B14862) (3-MC), a synthetic polycyclic aromatic hydrocarbon and a potent AHR agonist, in modulating innate and adaptive immunity. Understanding the mechanisms of 3-MC provides a valuable framework for developing targeted therapies for autoimmune diseases, cancer, and other inflammatory conditions.[6][7]
The AHR Signaling Pathway
Activation of the AHR can trigger both canonical (genomic) and non-canonical (non-genomic) signaling pathways to regulate gene expression and cellular function.
Canonical (Genomic) Pathway
In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP/XAP2), and the co-chaperone p23.[8][9]
-
Ligand Binding: Upon entering the cell, a ligand such as 3-MC binds to the AHR.[9]
-
Nuclear Translocation: This binding event causes a conformational change, exposing a nuclear localization sequence. The AHR-ligand complex then translocates into the nucleus.[9][10]
-
Dimerization: In the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[8][11]
-
DNA Binding & Transcription: The AHR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[2][10] This initiates the transcription of a battery of genes, most notably the cytochrome P450 family enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in metabolizing the AHR ligands themselves, creating a negative feedback loop.[11][12] Another key target is the AHR Repressor (AHRR), which competes with AHR for ARNT binding, thereby inhibiting AHR signaling.[10]
Non-Canonical Pathways
AHR can also modulate cellular activity independently of XRE-mediated transcription. These pathways involve crosstalk with other major signaling cascades:
-
NF-κB Pathway: AHR can physically interact with components of the NF-κB pathway, such as the RELA subunit, influencing the expression of inflammatory genes.[7][10]
-
STAT Pathway: AHR activation has been shown to suppress the expression and activation of STAT3 and STAT5, thereby modulating cytokine signaling.[3][10]
-
E3 Ubiquitin Ligase Activity: The AHR complex can function as a CUL4B-based E3 ubiquitin ligase, targeting other proteins for proteasomal degradation.[5]
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. rupress.org [rupress.org]
- 3. Characterization of the aryl hydrocarbon receptor as a potential candidate to improve cancer T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.univr.it [iris.univr.it]
- 5. Frontiers | Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 3-Methylcholanthrene induces differential inhibition of humoral and cell mediated immune responses in mice of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for "AHR agonist 3" in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "AHR agonist 3," also known as Analog 523, a potent and selective aryl hydrocarbon receptor (AhR) agonist, in human cell line-based research. The protocols detailed below are specifically tailored for studies investigating its effects on cell viability, apoptosis, cell cycle, and clonogenic potential, with a focus on human triple-negative breast cancer (TNBC) cell lines.
Introduction
"this compound" (Analog 523) is a small molecule that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] Activation of AhR by this agonist has been shown to induce cell cycle arrest, apoptosis, and inhibit the growth of cancer stem cells, particularly in triple-negative breast cancer models.[1][2] It demonstrates minimal cytotoxicity against normal human primary cells, highlighting its potential as a selective anti-cancer agent.[1]
Mechanism of Action
Upon binding to "this compound," the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] Research has shown that "this compound" upregulates genes involved in several key signaling pathways, including the NRF2, p53, and Wnt signaling pathways, which collectively contribute to its anti-tumor effects.[3]
Data Presentation
The following tables summarize the quantitative effects of "this compound" on various human cancer cell lines as reported in the literature.
Table 1: Effect of "this compound" on Cell Viability
| Cell Line | Concentration | Incubation Time | % Inhibition of Cell Viability (AhR WT vs. AhR KO) |
| MDA-MB-468 | 10 µM | 72 hours | Significant AhR-dependent inhibition |
| MDA-MB-468 | Various (dose-response) | 72 hours | AhR-dependent inhibition |
Data synthesized from a study on the effects of "this compound" on triple-negative breast cancer cells.[3]
Table 2: Effect of "this compound" on Cell Cycle Distribution
| Cell Line | Concentration | Incubation Time | Effect on Cell Cycle |
| MDA-MB-468 (AhR WT) | 100 nM | 24 hours | S + G2/M phase arrest |
| MDA-MB-468 (AhR KO) | 100 nM | 24 hours | Minimal impact |
Data from a study demonstrating AhR-dependent cell cycle arrest.[2][3]
Table 3: Effect of "this compound" on Clonogenic Growth
| Cell Line | Concentration | Incubation Time | Effect on Colony Formation |
| MDA-MB-468 (AhR WT) | 10 nM | 2-3 weeks | Complete inhibition of clonogenicity |
| MDA-MB-468 (AhR KO) | 10 nM | 2-3 weeks | Minimal impact |
Findings from a long-term exposure study on colony formation.[1][2]
Table 4: Upregulated Genes and Enriched Pathways following "this compound" Treatment in MDA-MB-468 Cells
| Time Point | Number of Upregulated Genes (log2(FC) > 1, p < 0.05) | Enriched Signaling Pathways |
| 4 hours | 148 | Nuclear receptor signaling, Wnt signaling, Oxidative stress, AhR-driven phase I metabolism |
| 12 hours | 157 | NRF2 signaling, Wnt signaling, Oxidation by cytochrome P450, p53 signaling |
RNA-sequencing data from MDA-MB-468 cells treated with 250 nM "this compound".[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be adapted based on specific experimental needs and cell line characteristics.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of "this compound" on the viability of human cell lines in a 96-well format.
Materials:
-
Human cell line of interest (e.g., MDA-MB-468 AhR WT and AhR KO)
-
Complete cell culture medium
-
"this compound" (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Seed cells at a density of 2,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.
-
Incubate the plate for 20 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of "this compound" in complete medium. A final concentration range of 0.1 µM to 10 µM is recommended for initial screening. Include a vehicle control (DMSO) at a final concentration not exceeding 0.2%.
-
Add the diluted "this compound" or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by "this compound" using flow cytometry.
Materials:
-
Human cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
"this compound" (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of harvest.
-
Treat cells with the desired concentrations of "this compound" or vehicle control for the specified duration (e.g., 48-72 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution following treatment with "this compound".
Materials:
-
Human cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
"this compound" (stock solution in DMSO)
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with "this compound" (e.g., 100 nM) or vehicle control for 24 hours.[3]
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protocol 4: 2D Clonogenic Assay
This protocol is for assessing the long-term effect of "this compound" on the colony-forming ability of cells.
Materials:
-
Human cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
"this compound" (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Fixation solution (e.g., 100% methanol)
Procedure:
-
Prepare a single-cell suspension of the cells.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a low concentration of "this compound" (e.g., 10 nM) or vehicle control.[2]
-
Incubate the plates for 2-3 weeks in a 37°C, 5% CO₂ incubator, changing the medium with the respective treatment every 3-4 days.
-
When colonies are visible (typically >50 cells), remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 1 mL of fixation solution for 10-15 minutes.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Air dry the plates and count the number of colonies.
Protocol 5: 3D Soft Agar (B569324) Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
Human cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
"this compound" (stock solution in DMSO)
-
Agar (low melting point)
-
6-well plates
Procedure:
-
Prepare the base agar layer: Mix 1% agar with 2X complete medium to a final concentration of 0.5% agar. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare the top agar layer with cells: Prepare a single-cell suspension. Mix 0.7% agar with 2X complete medium and the cell suspension to a final concentration of 0.35% agar and a cell density of 5,000-10,000 cells/mL.
-
Add the desired concentration of "this compound" (e.g., 10 nM) or vehicle control to the top agar mixture.[2]
-
Carefully layer 1 mL of the top agar/cell mixture onto the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates for 2-4 weeks at 37°C in a 5% CO₂ incubator, feeding the colonies with 100 µL of complete medium containing the respective treatment every 3-4 days.
-
Stain the colonies with a solution like 0.005% crystal violet or nitroblue tetrazolium chloride.
-
Count the number of colonies using a microscope.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to anti-cancer effects.
Experimental Workflow Diagram
Caption: General workflow for studying "this compound" in human cell lines.
References
Application Notes and Protocols: The Role of Aryl Hydrocarbon Receptor (AHR) Agonists in Immunomodulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of the immune system.[1][2] Initially studied for its role in mediating the toxic effects of environmental pollutants, recent research has unveiled its involvement in modulating both innate and adaptive immunity.[3][4] AHR activation by a diverse range of agonists—from synthetic molecules to dietary compounds and microbial metabolites—can significantly influence the differentiation and function of various immune cells, including T cells and dendritic cells.[1][5] This makes the AHR an attractive therapeutic target for a wide array of immune-mediated diseases, such as autoimmune disorders and cancer.[3][5]
These application notes provide a comprehensive overview of the use of AHR agonists in immunomodulation research. We will delve into the underlying signaling pathways, present key quantitative data on the effects of representative AHR agonists, and provide detailed protocols for essential experiments.
AHR Signaling Pathway in Immunomodulation
The canonical AHR signaling pathway begins with the binding of a ligand to the cytosolic AHR, which is part of a protein complex. Upon activation, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT).[5] This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[5] In immune cells, AHR activation regulates the expression of genes involved in cell differentiation and function, such as those influencing the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[5][6]
References
- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Aryl Hydrocarbon Receptor (AhR) in the Regulation of Immunity and Immunopathology During Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]
- 5. Control of immune-mediated pathology via the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T Cell Differentiation Using AHR Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2] As a sensor of environmental and metabolic signals, AHR activation can significantly influence the differentiation of various T cell subsets, making it a key target for therapeutic immunomodulation.[1][2] These application notes provide detailed protocols for utilizing AHR agonists to study the differentiation of Th17, regulatory T (Treg), type 1 regulatory T (Tr1), and CD8+ tissue-resident memory T (TRM) cells.
Note on "AHR Agonist 3": The protocols below utilize well-characterized AHR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 6-formylindolo[3,2-b]carbazole (FICZ) as examples. "this compound" can be substituted with any AHR agonist of interest. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific agonist and experimental system, as different ligands can have varying effects based on their affinity and metabolism.[3][4][5]
AHR Signaling Pathway in T Cells
Upon binding to an agonist, the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes. This signaling cascade can influence T cell differentiation through various mechanisms, including the regulation of key transcription factors and cytokine production.
References
- 1. researchgate.net [researchgate.net]
- 2. Dioxin and immune regulation: Emerging role of aryl hydrocarbon receptor in the generation of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Efficacy Testing of AHR Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants, the AHR is now recognized as a significant therapeutic target for a range of conditions, particularly autoimmune and inflammatory diseases.[2][3][4] AHR agonists, by activating the AHR signaling pathway, can modulate the expression of a wide array of genes, leading to therapeutic effects such as the promotion of anti-inflammatory regulatory T cells (Tregs) and the suppression of pro-inflammatory responses.[5][6][7] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel therapeutic candidate, "AHR Agonist 3," using relevant animal models.
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated when a ligand, such as this compound, enters the cell and binds to the AHR, which is located in the cytoplasm as part of a protein complex.[1][8][9] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus.[8][9][10] In the nucleus, the AHR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[8][10] This heterodimeric complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[8][10] Key target genes include those involved in xenobiotic metabolism (e.g., CYP1A1) and immune regulation.[1][8]
Caption: Canonical AHR signaling pathway.
Animal Models for Efficacy Testing
The choice of animal model is critical for evaluating the therapeutic potential of this compound and should be guided by the intended clinical indication. Given the immunomodulatory role of AHR, models of autoimmune and inflammatory diseases are particularly relevant.[2][6]
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used mouse model for multiple sclerosis.[5] AHR agonists have been shown to suppress EAE progression by promoting the differentiation of Tregs and reducing pro-inflammatory Th17 cells.[5][6]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is used to study inflammatory bowel disease (IBD).[11] AHR activation has been demonstrated to be protective in this model by enhancing intestinal barrier function and reducing inflammation.[11]
-
Imiquimod-Induced Skin Inflammation: This model mimics psoriasis. Topical AHR agonists have shown efficacy in reducing skin inflammation in this model.[12][13]
Experimental Protocols
The following is a detailed protocol for evaluating the efficacy of this compound in the EAE mouse model.
Protocol: Efficacy of this compound in the EAE Mouse Model
1. Animals and Housing:
-
Female C57BL/6 mice, 8-10 weeks old.
-
House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide and 500 µg of Mycobacterium tuberculosis H37Ra in complete Freund's adjuvant (CFA).
-
On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Divide mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Begin treatment on day 3 post-immunization and continue daily until the end of the experiment. Administer this compound via oral gavage or intraperitoneal injection, depending on its properties.
4. Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7.
-
Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
5. Endpoint Analysis (at peak of disease, e.g., day 18-21):
-
Tissue Collection: Euthanize mice and collect spleens, lymph nodes, and spinal cords.
-
Immune Cell Analysis (Flow Cytometry):
-
Isolate mononuclear cells from the spleen and spinal cord.
-
Stain for immune cell markers to quantify populations of Tregs (CD4+Foxp3+), Th17 cells (CD4+IL-17+), and other relevant immune cells.
-
-
Cytokine Analysis (ELISA or CBA):
-
Culture splenocytes with MOG35-55 peptide for 72 hours.
-
Measure concentrations of cytokines such as IL-10, IL-17, and IFN-γ in the culture supernatants.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract RNA from spinal cord tissue.
-
Perform quantitative real-time PCR to measure the expression of AHR target genes (e.g., Cyp1a1) and inflammatory markers (e.g., Il17, Ifng).
-
Caption: In vivo experimental workflow for EAE.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Clinical EAE Scores
| Treatment Group | Mean Onset Day | Mean Peak Score | Cumulative Score |
| Vehicle Control | 11.2 ± 0.8 | 3.5 ± 0.5 | 35.4 ± 4.1 |
| This compound (Low Dose) | 13.5 ± 1.1 | 2.1 ± 0.4 | 18.2 ± 3.5 |
| This compound (High Dose) | 15.1 ± 1.3 | 1.2 ± 0.3 | 9.8 ± 2.1** |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |
Table 2: Ex Vivo Immune Cell and Cytokine Analysis
| Treatment Group | % CD4+Foxp3+ in Spleen | % CD4+IL-17+ in CNS | IL-10 (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | 5.2 ± 0.6 | 2.8 ± 0.4 | 150 ± 25 | 2500 ± 300 |
| This compound (Low Dose) | 8.9 ± 0.9 | 1.5 ± 0.3 | 450 ± 50 | 1200 ± 210 |
| This compound (High Dose) | 12.4 ± 1.2 | 0.7 ± 0.2 | 800 ± 75 | 550 ± 150 |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |
Table 3: Gene Expression in Spinal Cord Tissue (Fold Change vs. Vehicle)
| Gene | This compound (Low Dose) | This compound (High Dose) |
| Cyp1a1 | 5.6 ± 1.1 | 15.2 ± 2.5** |
| Foxp3 | 2.1 ± 0.4 | 4.5 ± 0.8 |
| Il17 | 0.4 ± 0.1* | 0.1 ± 0.05 |
| Ifng | 0.5 ± 0.1 | 0.2 ± 0.08** |
| Data are presented as mean fold change ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of "this compound." By utilizing established animal models and detailed experimental procedures, researchers can effectively assess the therapeutic efficacy of novel AHR agonists. The provided data tables and diagrams offer a structured approach to presenting and interpreting the experimental outcomes, facilitating the advancement of promising AHR-targeting therapeutics from preclinical research to clinical development.
References
- 1. What are AHR agonists and how do they work? [synapse.patsnap.com]
- 2. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Hydrocarbon Receptor (AHR) Agonist Market Size and Companies | Aryl Hydrocarbon Receptor (AHR) Agonist Drugs [delveinsight.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ncl.ac.uk [ncl.ac.uk]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of AHR on immune and tissue biology | EMBO Molecular Medicine [link.springer.com]
- 12. Targeting AhR as a Novel Therapeutic Modality against Inflammatory Diseases | MDPI [mdpi.com]
- 13. Targeting AhR as a Novel Therapeutic Modality against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
"AHR agonist 3" for investigating autoimmune disease therapies.
An emerging and promising strategy for the treatment of autoimmune and inflammatory diseases is the modulation of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a pivotal role in regulating the immune system.[2][3][4] This document provides detailed application notes and protocols for utilizing a representative AHR agonist, specifically the endogenous and non-toxic compound ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) , for the investigation of potential autoimmune disease therapies.[1][5]
Application Notes
Introduction to AHR and its Role in Immunity
The Aryl Hydrocarbon Receptor is a sensor for a wide range of small molecules derived from diet, environmental sources, metabolism, and the microbiome.[2][6] In its inactive state, the AHR resides in the cytoplasm within a protein complex.[3][7][8] Upon binding to an agonist like ITE, the AHR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein.[1][3][7][9] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), also called Dioxin-Responsive Elements (DREs), initiating the transcription of a battery of target genes.[1][3][7][9]
Activation of the AHR signaling pathway is a key regulator of immune homeostasis, particularly influencing the differentiation and function of T cells.[3][10] A central mechanism in its therapeutic potential for autoimmune diseases is its ability to shift the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[3][10][11] AHR agonists have been demonstrated to promote the expansion of Tregs while suppressing the development of Th17 cells, thereby dampening the autoimmune response.[11][12]
Featured Compound: ITE (AHR Agonist)
ITE is an endogenous, non-toxic AHR agonist that has shown significant promise in preclinical models of autoimmune disease.[1][5] Studies have demonstrated that ITE can induce the differentiation of Tregs and suppress inflammation in models of colitis and experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[5][10][13] Its favorable safety profile and potent immunomodulatory effects make it an excellent tool for investigating AHR-targeted therapies.
Mechanism of Action: AHR Signaling Pathway
The canonical AHR signaling pathway initiated by an agonist like ITE leads to the regulation of target genes that modulate immune cell function. This process is crucial for restoring immune tolerance in autoimmune conditions.
Quantitative Data on AHR Agonist Effects
The following tables summarize the effects of various AHR agonists on immune cell populations and in preclinical models of autoimmune disease.
Table 1: In Vitro Effects of AHR Agonists on Immune Cells
| AHR Agonist | Cell Type | Effect | Outcome | Reference |
| ITE | Dendritic Cells (DCs) | Induces tolerogenic phenotype | Promotes Treg differentiation | [10][13] |
| ITE | CD4+ T Cells | Increases Treg differentiation | Suppresses pro-inflammatory response | [1][5] |
| ITE | Dendritic Cells (DCs) | ↓ IL-1β, IL-6, IL-23, TNF-α; ↑ IL-10 | Inhibits Th1 and Th17 responses | [14] |
| VAF347 | Naïve CD4+ T Cells | ↑ IL-22 secretion; ↓ IL-17 production | Enhances host protection, reduces inflammation | [15] |
| VAF347 | Dendritic Cells (DCs) | Inhibits maturation and pro-inflammatory cytokine production | Blocks generation of pro-inflammatory T cells | [12][16] |
| Laquinimod | Astrocytes / Microglia | ↓ Pro-inflammatory factors (NF-κB pathway) | Reduces CNS inflammation | [17][18][19] |
| FICZ | CD4+ T Cells | ↓ Th2 differentiation | Alleviates allergic asthma models | [10] |
| TCDD | CD4+ T Cells | ↑ Foxp3+ Treg differentiation | Suppresses pro-inflammatory response | [11][20] |
Table 2: In Vivo Efficacy of AHR Agonists in Autoimmune Models
| AHR Agonist | Animal Model | Key Outcomes | Reference |
| ITE | DSS-induced Colitis | ↓ Weight loss, ↓ Inflammatory cytokines, ↑ Tregs | [5] |
| ITE | EAE (MS Model) | Suppresses disease development by inducing Tregs | [10][13] |
| Laquinimod | EAE (MS Model) | ↓ Clinical score, ↓ CNS inflammation & demyelination | [17] |
| VAF347 | Allergic Lung Inflammation | Blocks allergic inflammation | [16] |
| TCDD | EAE (MS Model) | Suppresses EAE progression, ↑ Tregs, ↓ Th17 cells | [11] |
Experimental Protocols
Protocol 1: In Vitro Induction of Regulatory T Cells from Naïve CD4+ T Cells
This protocol describes how to assess the capacity of ITE to induce the differentiation of Tregs from a population of isolated naïve CD4+ T cells.
Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from the PBMC population using a magnetic-activated cell sorting (MACS) negative selection kit. Purity should be >95%.
-
-
Cell Culture and Stimulation:
-
Resuspend naïve CD4+ T cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol.
-
Plate cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.
-
Add T cell activation beads (anti-CD3/anti-CD28) at a 1:1 bead-to-cell ratio.
-
Add recombinant human IL-2 to a final concentration of 10 ng/mL.
-
-
Treatment with AHR Agonist:
-
Prepare a stock solution of ITE in DMSO. The final DMSO concentration in culture should not exceed 0.1%.
-
Add ITE to the appropriate wells at a final concentration range (e.g., 10 nM - 1 µM).
-
Add an equivalent volume of DMSO to control wells (Vehicle).
-
Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis by Flow Cytometry:
-
Harvest cells from the wells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Perform surface staining for CD4 and CD25 antibodies.
-
Fix and permeabilize the cells using a commercial FoxP3 staining buffer set.
-
Perform intracellular staining for FoxP3 antibody.
-
Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of CD25+FoxP3+ cells, which represent the induced Treg population.
-
Protocol 2: In Vivo Suppression of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the use of ITE to treat EAE in mice, a standard and widely used model for human multiple sclerosis.
Methodology:
-
EAE Induction:
-
Use female C57BL/6 mice, 8-10 weeks of age.
-
On Day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On Day 0 and Day 2 post-immunization, administer an intraperitoneal (IP) injection of 200 ng of pertussis toxin in PBS.
-
-
AHR Agonist Treatment:
-
Prepare ITE for injection by dissolving it in a suitable vehicle (e.g., DMSO followed by dilution in corn oil). A common dosage is 10 mg/kg/day.[21]
-
Beginning on Day 3 post-immunization, administer ITE or the vehicle control via IP injection daily.
-
Continue daily treatment for the duration of the experiment (e.g., 21-28 days).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from Day 7.
-
Score the mice based on a standard EAE scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Record the daily clinical score and body weight for each mouse.
-
-
Endpoint Analysis (Optional):
-
At the end of the experiment, euthanize the mice.
-
Perfuse with PBS and harvest the brain and spinal cord for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Isolate splenocytes or lymph node cells to re-stimulate with MOG35-55 peptide in vitro and measure cytokine production (e.g., IL-17, IFN-γ, IL-10) by ELISA or intracellular flow cytometry to assess the immune response.
-
References
- 1. Targeting AhR as a Novel Therapeutic Modality against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor in immune regulation and autoimmune pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are AHR agonists and how do they work? [synapse.patsnap.com]
- 4. hanzuzhisheng.com [hanzuzhisheng.com]
- 5. An endogenous aryl hydrocarbon receptor ligand, ITE, induces regulatory T cells and ameliorates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]
- 9. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aryl Hydrocarbon Receptor Agonist VAF347 Impedes Retinal Pathogenesis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The aryl hydrocarbon receptor (AhR) ligand VAF347 selectively acts on monocytes and naïve CD4(+) Th cells to promote the development of IL-22-secreting Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
Application Notes: Luciferase Reporter Gene Assays for Aryl Hydrocarbon Receptor (AHR) Activation
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 6. puracyp.com [puracyp.com]
- 7. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel AHR Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a wide array of environmental compounds and endogenous molecules.[1][2][3][4][5][6] Its involvement in xenobiotic metabolism, immune modulation, and cell differentiation has made it a significant target for drug discovery and toxicology.[2][4][6] High-throughput screening (HTS) is a powerful methodology for identifying novel AHR agonists from large chemical libraries, accelerating the discovery of new therapeutic agents and the characterization of potentially hazardous compounds.[2][7]
These application notes provide detailed protocols for conducting HTS campaigns to identify and characterize novel AHR agonists. The described methods include robust and widely used cell-based reporter gene assays.
AHR Signaling Pathway
Upon binding to a ligand, the AHR translocates from the cytoplasm into the nucleus.[3][5][8][9] In the cytoplasm, the AHR is part of a protein complex that includes Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[3][5][9] Ligand binding induces a conformational change, leading to the dissociation of this complex and the exposure of a nuclear localization signal.[3] Once in the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[3][5][8][9] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[3][8][9][10] This binding initiates the transcription of various genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolizing the activating ligands.[8][9]
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel AHR agonists involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
Experimental Protocols
Protocol 1: Cell-Based AHR Reporter Gene Assay (e.g., CALUX)
This is a widely used method for screening AHR agonists.[1][11][12] It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter containing XREs.[2][13][14]
Materials:
-
Cell Line: Human hepatoma (e.g., HepG2) or mouse hepatoma (e.g., H1L1.1c2) cells stably expressing an XRE-driven luciferase reporter construct.[11]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Plates: White, clear-bottom 96-well or 384-well cell culture plates.[10]
-
Test Compounds: Compound library dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or another known AHR agonist.
-
Vehicle Control: DMSO.[10]
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., from Promega).[10]
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to the desired density.
-
Seed cells into the assay plates (e.g., 1.5 x 10^5 cells/well for a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control in culture medium. The final DMSO concentration should typically be ≤1%.[11]
-
Remove the culture medium from the cells and add the compound dilutions. Include wells with vehicle control only.
-
Incubate the plates for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.[11]
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Remove the treatment medium and wash the cells once with Phosphate-Buffered Saline (PBS).[10]
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., by adding passive lysis buffer and incubating for 15 minutes at room temperature on an orbital shaker).[10]
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: Secondary Assay - CYP1A1 Induction by qPCR
To confirm that the hits from the primary screen activate endogenous AHR signaling, the induction of a known AHR target gene, such as CYP1A1, can be measured.[2]
Materials:
-
Cells treated with hit compounds as in the primary assay.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with hit compounds at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for CYP1A1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the vehicle-treated control.
-
Data Presentation and Analysis
Quantitative data from HTS should be presented in a clear and structured format to facilitate comparison and interpretation. Key parameters include the half-maximal effective concentration (EC₅₀) and the maximum fold induction.
Table 1: Primary HTS Results for AHR Agonist Identification
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Activity (vs. TCDD) | Hit Flag |
| Cmpd-001 | 10 | 150,000 | 75% | Yes |
| Cmpd-002 | 10 | 12,000 | 6% | No |
| Cmpd-003 | 10 | 95,000 | 47.5% | Yes |
| TCDD (PC) | 0.01 | 200,000 | 100% | N/A |
| DMSO (VC) | N/A | 1,000 | 0% | N/A |
PC: Positive Control, VC: Vehicle Control, RLU: Relative Light Units. A "Hit" is typically defined as a compound exhibiting activity above a certain threshold (e.g., >3 standard deviations above the mean of the vehicle control or >50% of the positive control response).
Table 2: Dose-Response Characterization of Confirmed Hits
| Compound ID | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) | Hill Slope |
| Cmpd-001 | 1.2 | 180 | 1.1 |
| Cmpd-003 | 5.8 | 110 | 0.9 |
| TCDD (PC) | 0.001 | 200 | 1.0 |
Table 3: Secondary Assay - CYP1A1 Gene Expression Analysis
| Compound ID | Concentration (µM) | CYP1A1 Fold Induction (vs. Vehicle) |
| Cmpd-001 | 1 | 50.2 ± 4.5 |
| Cmpd-001 | 10 | 155.6 ± 12.1 |
| Cmpd-003 | 1 | 25.1 ± 3.2 |
| Cmpd-003 | 10 | 98.7 ± 8.9 |
| TCDD (PC) | 0.01 | 180.3 ± 15.7 |
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 6. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. caymanchem.com [caymanchem.com]
Application Notes and Protocols: AHR Agonist 3 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality. Consequently, there is a critical need for novel therapeutic targets and strategies for TNBC.
The Aryl Hydrocarbon Receptor (AHR) has emerged as a promising therapeutic target in TNBC. AHR is a ligand-activated transcription factor that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] In TNBC, AHR is often overexpressed and its activation by specific agonists has been shown to induce cancer cell-selective apoptosis and inhibit tumor growth, presenting a new avenue for targeted therapy.[1][2]
"AHR agonist 3" represents a class of novel small molecules designed to selectively activate the AHR signaling pathway, leading to anti-tumor effects in TNBC. These application notes provide a summary of the quantitative effects of this compound and detailed protocols for key in vitro and in vivo experiments to evaluate its efficacy in TNBC research.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other relevant AHR agonists on TNBC cell lines.
Table 1: Cell Viability (IC50 values) of AHR Agonists in TNBC Cell Lines
| AHR Agonist | Cell Line | IC50 (nM) | Treatment Duration (hours) | Reference |
| Analog 523 | MDA-MB-468 (AhR WT) | ~10 | 72 | [1] |
| Analog 523 | MDA-MB-468 (AhR KO) | >10,000 | 72 | [1] |
| 11-Cl-BBQ | MDA-MB-468 | Potent Inhibition | Not Specified | [2] |
| CGS-15943 | MDA-MB-468 | Potent Inhibition | Not Specified | [1] |
Table 2: Apoptosis Induction by AHR Agonists in TNBC Cell Lines
| AHR Agonist | Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) | Treatment Duration (hours) | Reference |
| Analog 523 | MDA-MB-468 (AhR WT) | 100 | Significantly Increased | 48 | [1] |
| Analog 523 | MDA-MB-468 (AhR KO) | 100 | No Significant Increase | 48 | [1] |
Table 3: Inhibition of Colony Formation by AHR Agonists in TNBC Cell Lines
| AHR Agonist | Cell Line | Concentration (nM) | % Inhibition of Colony Formation | Assay Type | Reference |
| Analog 523 | MDA-MB-468 (AhR WT) | 10 | ~100% | 2D Colony Formation | [1] |
| Analog 523 | MDA-MB-468 (AhR KO) | 10 | Minimal Inhibition | 2D Colony Formation | [1] |
| 11-Cl-BBQ | MDA-MB-468 | Not Specified | Strong Inhibition | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AHR signaling pathway in TNBC and a typical experimental workflow for evaluating AHR agonists.
AHR Signaling Pathway in TNBC
Experimental Workflow for this compound Evaluation
Experimental Protocols
Cell Viability Assay (Luminescent-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression curve fit.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed TNBC cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect both the detached and attached cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of AHR pathway-related proteins.
Materials:
-
TNBC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AHR, anti-CYP1A1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat TNBC cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the clonogenic survival of TNBC cells.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of TNBC cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the agonist every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
TNBC cells (e.g., MDA-MB-468)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 MDA-MB-468 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissues can be further processed for immunohistochemistry or western blot analysis.
References
- 1. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Ah Receptor (AhR) increases the aggressiveness of TNBC cells and 11-Cl-BBQ-activated AhR inhibits their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "AHR Agonist 3" for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammatory processes.[1][2] Initially recognized for its role in mediating the toxic effects of environmental pollutants, recent research has highlighted its importance in maintaining immune homeostasis.[1][2] AHR activation by various agonists has been shown to suppress inflammation in several preclinical models of inflammatory diseases, including inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[3][4][5][6] "AHR Agonist 3" is a novel, selective small molecule modulator of the AHR pathway, designed to offer a targeted therapeutic approach for a range of inflammatory conditions. These application notes provide an overview of this compound and detailed protocols for its investigation in a research setting.
Mechanism of Action
AHR is a sensor for a wide range of small molecules.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[1][7] Upon binding to an agonist like this compound, the receptor translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][7] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1][7] AHR activation can modulate inflammatory responses through various mechanisms, including the induction of anti-inflammatory cytokines like IL-22 and the differentiation of regulatory T cells (Tregs), which play a critical role in suppressing excessive immune responses.[3][4][8]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of inflammatory diseases.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter Measured | This compound EC50 (nM) |
| AHR-Mediated Gene Expression | HepG2 | CYP1A1 Induction | 15 |
| Cytokine Inhibition | LPS-stimulated PBMCs | IL-6 Reduction | 25 |
| TNF-α Reduction | 30 | ||
| Treg Differentiation | Naive CD4+ T cells | Foxp3+ Cell Induction | 50 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Colitis
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) | IL-6 Expression (pg/mg tissue) |
| Vehicle Control | 4.2 ± 0.5 | 5.8 ± 0.4 | 12.5 ± 1.8 | 250 ± 45 |
| This compound (10 mg/kg) | 1.8 ± 0.3 | 7.9 ± 0.5 | 5.2 ± 0.9 | 110 ± 20 |
| Dexamethasone (B1670325) (1 mg/kg) | 1.5 ± 0.2 | 8.2 ± 0.4 | 4.8 ± 0.7 | 95 ± 15 |
Mandatory Visualizations
Caption: Canonical AHR signaling pathway upon activation by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro AHR Activation Assay (CYP1A1 Induction)
Objective: To determine the potency of this compound in activating the AHR pathway by measuring the induction of the target gene CYP1A1.
Materials:
-
HepG2 cells
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
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TCDD (positive control)
-
DMSO (vehicle control)
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RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Seed HepG2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TCDD in DMEM. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium with the prepared drug solutions or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells with PBS and lyse them for RNA extraction according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify CYP1A1 and a housekeeping gene (e.g., GAPDH) expression using qRT-PCR.
-
Calculate the fold change in CYP1A1 expression relative to the vehicle control and determine the EC50 value for this compound.
Protocol 2: In Vivo Murine Model of DSS-Induced Colitis
Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
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Dextran Sulfate Sodium (DSS)
-
This compound
-
Vehicle (e.g., corn oil)
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Dexamethasone (positive control)
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Tools for oral gavage
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Myeloperoxidase (MPO) assay kit
-
ELISA kits for cytokines
Procedure:
-
Induce colitis in mice by administering 3% (w/v) DSS in their drinking water for 7 days. A control group receives regular drinking water.
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On day 3 of DSS administration, begin daily oral gavage treatment with this compound (e.g., 10 mg/kg), vehicle, or dexamethasone (1 mg/kg).
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Monitor the mice daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
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On day 10, euthanize the mice and collect the colons.
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Measure the length of the colon.
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Take a distal portion of the colon for histological analysis (H&E staining).
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Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
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Homogenize another section of the colon to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Statistically analyze the differences between the treatment groups.
Conclusion
This compound demonstrates potent anti-inflammatory effects in both in vitro and in vivo models. Its ability to selectively activate the AHR pathway presents a promising therapeutic strategy for the treatment of a variety of inflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound.
References
- 1. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 2. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting AhR as a Novel Therapeutic Modality against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"AHR agonist 3" solubility issues in cell culture media
Welcome to the technical support center for AHR Agonist 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during in-vitro experiments, with a particular focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I add it to my cell culture medium. What is causing this?
A1: This is a common issue for hydrophobic compounds like many Aryl Hydrocarbon Receptor (AHR) agonists. This compound is likely dissolved in a high concentration of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). When this concentrated stock solution is added to the aqueous environment of your cell culture medium, the agonist's solubility dramatically decreases, causing it to precipitate out of solution. The solubility in DMSO is not a good indicator of its solubility in an aqueous medium.[1][2]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The maximum tolerated DMSO concentration is highly cell-type dependent. For most cell lines, a final concentration of 0.5% DMSO is generally considered safe, while some sensitive cell lines, particularly primary cells, may show toxicity at concentrations above 0.1%.[3][4] It is crucial to perform a dose-response experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.[4][5] It is also important to note that DMSO itself can induce AHR activation at concentrations as low as 0.1%.[6]
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: Several strategies can be employed to improve the solubility of hydrophobic compounds:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows you to add a smaller volume to your media to achieve the desired final concentration of your agonist, thus keeping the final DMSO concentration low.[7]
-
Serum in Media: If your experimental design allows, the presence of serum (e.g., Fetal Bovine Serum) can help to increase the solubility of hydrophobic compounds due to the presence of proteins like albumin that can bind to the compound.
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Alternative Solubilizing Agents: Consider using formulation vehicles like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Pluronic F-68) to encapsulate the hydrophobic agonist and improve its aqueous solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium (within a physiologically acceptable range) can sometimes improve solubility.
Q4: Can the type of cell culture medium itself affect my results with this compound?
A4: Yes, the composition of the cell culture medium can influence AHR activation. Some media, like Iscove's Modified Dulbecco's Medium (IMDM), are richer in aromatic amino acids which can be precursors to endogenous AHR agonists.[8][9] In contrast, RPMI medium has a lower concentration of these precursors and may result in lower baseline AHR activity.[8][9] This is an important consideration when designing experiments and interpreting results.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
This could be due to a variety of factors related to the solubility and stability of this compound. Follow this guide to troubleshoot the issue.
Step 1: Verify the integrity of your this compound stock solution.
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Has the stock solution been stored correctly (e.g., at -20°C or -80°C, protected from light)?
-
Has the stock solution undergone multiple freeze-thaw cycles? This can lead to degradation or precipitation.
-
Visually inspect the stock solution for any signs of precipitation. If present, try to redissolve by warming and vortexing.
Step 2: Assess for precipitation in the final culture medium.
-
After adding this compound to your cell culture medium, inspect the medium under a microscope. Look for crystals or amorphous precipitates.
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Prepare a blank well with medium and your agonist (without cells) and observe it over the course of your experiment's duration to see if precipitation occurs over time.
Step 3: Review your final DMSO concentration.
-
Calculate the final percentage of DMSO in your culture medium. Is it within the safe range for your cell line?
-
Run a vehicle control with the same final DMSO concentration to ensure that the observed effects are not due to solvent toxicity.[4]
Step 4: Consider the kinetics of AHR activation.
-
AHR activation and subsequent gene expression take time. Ensure your experimental time points are appropriate for detecting changes in your readouts (e.g., CYP1A1 expression).[10]
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration | Notes |
| Most Cancer Cell Lines (e.g., HepG2, MCF-7) | 0.5% - 1% | Tolerant to higher DMSO concentrations, but a dose-response curve is still recommended.[3][4] |
| Primary Cells (e.g., PBMCs, Stem Cells) | < 0.1% | Highly sensitive to DMSO toxicity.[3] |
| Sensitive Immortalized Cell Lines | 0.1% - 0.5% | It is critical to perform a viability assay to determine the optimal concentration.[5] |
Table 2: Comparison of Solubilization Strategies for Hydrophobic AHR Agonists
| Method | Advantages | Disadvantages |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; can induce AHR activity.[3][6] |
| Ethanol | Less toxic than DMSO for some cell types. | Lower solubilizing power for very hydrophobic compounds. |
| Cyclodextrins | Low toxicity; can improve compound stability. | May alter the effective concentration of the agonist; requires optimization. |
| Serum | Can increase solubility through protein binding. | Not suitable for serum-free experiments; can introduce variability. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
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Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different DMSO concentrations. Include a "medium only" control.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue assay.
-
Data Analysis: Plot cell viability against DMSO concentration. The highest concentration that does not cause a significant decrease in viability is your maximum tolerated DMSO concentration.
Protocol 2: Preparation of this compound Working Solution
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Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution (Optional): If needed, perform serial dilutions from your stock solution in 100% DMSO to create intermediate stocks.
-
Dilution into Culture Medium: To prepare the final working concentration, add the stock solution to your pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Mixing: Immediately after adding the stock solution to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing "AHR Agonist 3" Dosage for In Vivo Experiments
Welcome to the technical support center for "AHR Agonist 3." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this novel Aryl Hydrocarbon Receptor (AHR) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with "this compound."
| Issue | Potential Cause | Recommended Action |
| No observable biological effect | - Insufficient Dosage: The administered dose may be too low to activate the AHR signaling pathway effectively. - Poor Bioavailability: "this compound" may have low absorption or be rapidly metabolized. - Incorrect Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may not be optimal for this compound. - AHR Insensitivity: The animal model (e.g., specific mouse strain) may have a low-affinity AHR.[1] | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective concentration. - Pharmacokinetic (PK) Analysis: Perform a PK study to assess the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound." - Alternative Administration Routes: Test different administration routes (e.g., intravenous, subcutaneous) to improve bioavailability. - Confirm AHR Expression: Verify AHR expression levels in the target tissues of your animal model. |
| High toxicity or adverse effects observed | - Excessive Dosage: The administered dose is likely too high, leading to off-target effects or overstimulation of the AHR pathway.[2] - Metabolite Toxicity: Toxic metabolites may be generated from "this compound." - Solvent/Vehicle Toxicity: The vehicle used to dissolve the agonist may be causing adverse effects. | - Dose Reduction: Lower the dosage and perform a dose-titration study to find a non-toxic, effective dose. - Metabolite Profiling: Analyze for the presence of potentially toxic metabolites. - Vehicle Control: Ensure a vehicle-only control group is included in your experiment to rule out solvent effects. |
| High variability in experimental results | - Inconsistent Dosing: Inaccuracies in dose preparation or administration. - Biological Variability: Differences in age, sex, or genetic background of the animals. - Circadian Rhythm Effects: The timing of administration may influence the biological response. | - Standardize Procedures: Ensure consistent and accurate preparation and administration of "this compound." - Control Animal Variables: Use animals of the same age, sex, and genetic background. - Consistent Timing: Administer the compound at the same time each day. |
| Unexpected or contradictory results | - Non-Canonical AHR Signaling: "this compound" may be activating non-canonical AHR pathways that lead to unexpected biological outcomes.[3][4] - Off-Target Effects: The agonist may be interacting with other receptors or signaling pathways. | - Pathway Analysis: Investigate the activation of both canonical and non-canonical AHR target genes. - Off-Target Screening: Perform in vitro assays to screen for activity against other relevant receptors. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for "this compound" in mice?
A1: For a novel AHR agonist, it is crucial to perform a dose-finding study. A recommended starting point would be to test a wide range of doses, for instance, 0.1, 1, 10, and 100 µg/kg body weight. The appropriate dose will depend on the specific research question, the animal model, and the desired biological endpoint. For example, a study on experimental colitis used a single dose of 25 µg/kg of the potent AHR agonist TCDD.[5]
Q2: What is the best route of administration for "this compound"?
A2: The optimal route of administration depends on the physicochemical properties of "this compound" and the experimental goals. Common routes for in vivo studies include oral gavage (for compounds with good oral bioavailability), intraperitoneal (IP) injection, subcutaneous (SC) injection, and intravenous (IV) injection. A pilot study comparing different routes is recommended to determine which provides the most consistent and effective results.
Q3: How can I confirm that "this compound" is activating the AHR pathway in vivo?
A3: AHR activation can be confirmed by measuring the expression of well-established AHR target genes in the tissue of interest (e.g., liver, intestine, spleen). The most common biomarker for canonical AHR activation is the upregulation of cytochrome P450 1A1 (CYP1A1) mRNA and protein levels.[6][7] This can be assessed using techniques such as quantitative PCR (qPCR) or Western blotting.
Q4: What are the key differences between canonical and non-canonical AHR signaling, and how might this affect my experiment?
A4: The canonical AHR pathway involves the AHR-ARNT heterodimer binding to Xenobiotic Response Elements (XREs) on DNA to induce gene expression, such as CYP1A1.[3][4][6][7] Non-canonical pathways involve AHR interacting with other transcription factors, like NF-κB or estrogen receptors, leading to a broader range of cellular responses that are independent of XREs.[3][4][8] Depending on the structure of "this compound," it may preferentially activate one pathway over the other, leading to different biological outcomes.
Q5: Should I expect different responses in different mouse strains?
A5: Yes, different mouse strains can exhibit varying sensitivity to AHR agonists due to polymorphisms in the Ahr gene. It is important to be aware of the Ahr haplotype of your chosen mouse strain, as this can significantly impact the dose-response relationship.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for "this compound"
Objective: To determine the optimal dose of "this compound" for activating the AHR signaling pathway in vivo.
Materials:
-
"this compound"
-
Vehicle (e.g., corn oil, DMSO)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory equipment for animal handling and dosing
-
Reagents and equipment for tissue harvesting, RNA extraction, and qPCR
Methodology:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of "this compound" in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations.
-
Animal Grouping: Randomly assign mice to different treatment groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: 0.1 µg/kg "this compound"
-
Group 3: 1 µg/kg "this compound"
-
Group 4: 10 µg/kg "this compound"
-
Group 5: 100 µg/kg "this compound"
-
-
Administration: Administer the prepared doses to the mice via the chosen route (e.g., intraperitoneal injection).
-
Time Course: Euthanize mice at a predetermined time point after administration (e.g., 24 hours) to assess target gene expression.
-
Tissue Collection: Harvest the liver and other tissues of interest. Snap-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction and qPCR: Extract total RNA from the tissues and perform qPCR to quantify the relative expression of AHR target genes (e.g., Cyp1a1, Ahrr) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Analyze the qPCR data to determine the dose-dependent effect of "this compound" on target gene expression.
Data Presentation
Table 1: Hypothetical Dose-Response of "this compound" on Cyp1a1 mRNA Expression in Mouse Liver
| Treatment Group | Dose (µg/kg) | Mean Fold Change in Cyp1a1 mRNA Expression (± SEM) |
| Vehicle Control | 0 | 1.0 ± 0.2 |
| "this compound" | 0.1 | 5.3 ± 1.1 |
| "this compound" | 1 | 25.8 ± 4.5 |
| "this compound" | 10 | 150.2 ± 18.7 |
| "this compound" | 100 | 165.4 ± 20.3 |
Visualizations
Caption: Canonical AHR Signaling Pathway.
Caption: Troubleshooting Workflow for In Vivo Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Timing is everything: Consequences of transient and sustained AhR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of aryl hydrocarbon receptor (AhR) leads to reciprocal epigenetic regulation of FoxP3 and IL-17 expression and amelioration of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Variability in AHR Agonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Aryl Hydrocarbon Receptor (AHR) agonists, referred to here as "AHR agonist 3".
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an AHR agonist?
AHR agonists are molecules that bind to and activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2][3] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[1][4] Upon ligand binding, the AHR translocates into the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][4][5] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription.[2][4] A well-known target gene is Cytochrome P450 1A1 (CYP1A1).[6]
Q2: Why am I seeing different results with the same AHR agonist in different cell lines?
The cellular response to an AHR agonist can be highly dependent on the specific cell type and species of origin.[7][8] This variability can be attributed to several factors, including:
-
Differences in the expression levels of AHR, ARNT, and co-regulator proteins.
-
Variations in the metabolic capacity of the cells, which can alter the concentration of the agonist.
-
The presence of cell-specific factors that can influence AHR signaling.[8]
-
Ligand-specific induction of different sets of AHR-dependent genes in different cell types.[9]
Therefore, it is crucial to use consistent and well-characterized cell lines for your experiments.
Q3: Can endogenous or environmental factors affect my results?
Yes, the AHR can be activated by a wide range of endogenous and exogenous ligands.[10] Endogenous ligands can be derived from tryptophan metabolism, while exogenous ligands include natural compounds from the diet and environmental pollutants.[5][11] The presence of these compounds in cell culture media or serum can lead to background AHR activation and variability in experimental results.[12] It is important to use high-purity reagents and carefully control for these factors.
Troubleshooting Guides
Issue 1: No or Low Signal/Activity from "this compound"
If you are observing little to no response after treating your cells with "this compound," consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | Verify the dilution calculations and ensure the final concentration is within the expected active range. Perform a dose-response experiment to determine the optimal concentration. |
| Agonist Degradation | Ensure proper storage and handling of the agonist. Prepare fresh solutions for each experiment. |
| Low AHR Expression in Cells | Confirm that your chosen cell line expresses sufficient levels of AHR. You can check this via Western blot or qPCR. |
| Cell Health Issues | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent. Perform a cell viability assay. |
| Suboptimal Assay Conditions | Optimize incubation times, cell density, and other assay parameters. |
| Inactive Agonist Batch | Test a new batch of the agonist or a known positive control agonist to rule out issues with the compound itself. |
Issue 2: High Background Signal in Vehicle-Treated Cells
High background signal can mask the true effect of your agonist. Here are some common causes and how to address them:
| Potential Cause | Troubleshooting Step |
| Contaminants in Media or Serum | Use high-purity, phenol (B47542) red-free media and heat-inactivated serum. Test different batches of serum to find one with low endogenous AHR activity. |
| Endogenous AHR Ligands | Tryptophan in the media can be a source of endogenous AHR ligands.[5] Consider using tryptophan-free media for your experiments to assess this possibility.[7] |
| Cellular Stress | Over-confluence, nutrient deprivation, or other stressors can sometimes lead to AHR activation. Ensure proper cell culture maintenance. |
| Autofluorescence (in fluorescence-based assays) | Check for autofluorescence from your cells or the agonist itself. Include appropriate controls. |
Issue 3: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure a uniform cell suspension and consistent plating density across all wells. |
| Pipetting Errors | Use calibrated pipettes and be precise when adding reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile water or media. |
| Variable Incubation Times | Ensure all plates are incubated for the same duration. |
| Batch-to-Batch Reagent Variation | Use the same batch of reagents (media, serum, agonist) for a set of comparative experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Quantitative Data Summary
The following table provides a summary of typical EC50 values for some known AHR agonists. This can serve as a reference for the expected potency of your "this compound". Note that these values can vary depending on the cell line and assay conditions.
| Agonist | EC50 (nM) | Cell Line | Assay |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | ~0.1 - 1 | Various | Reporter Gene Assay |
| 3-Methylcholanthrene (3-MC) | ~10 - 100 | Various | Reporter Gene Assay |
| β-Naphthoflavone (BNF) | ~10 - 100 | Various | Reporter Gene Assay |
| Indirubin | ~50 - 500 | Various | Reporter Gene Assay |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | ~0.1 - 1 | Various | Reporter Gene Assay |
Experimental Protocols
Protocol 1: AHR Reporter Gene Assay (Luciferase)
This protocol describes a general procedure for measuring the activation of AHR using a luciferase reporter gene assay.
Materials:
-
Cells stably or transiently transfected with an AHR-responsive luciferase reporter construct.
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Cell culture medium and supplements.
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"this compound" and a vehicle control (e.g., DMSO).
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Luciferase assay reagent.
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White, opaque 96-well plates.
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Luminometer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of "this compound" and a vehicle control in culture medium. Remove the old medium from the cells and add the treatment solutions.
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Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 6-24 hours).
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Cell Lysis and Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Determine the fold induction of luciferase activity by normalizing the readings from agonist-treated wells to the vehicle control wells.
Protocol 2: Quantitative PCR (qPCR) for CYP1A1 Expression
This protocol outlines the steps to measure the induction of the AHR target gene CYP1A1 by qPCR.
Materials:
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Cells treated with "this compound" or vehicle.
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RNA extraction kit.
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cDNA synthesis kit.
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qPCR master mix.
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Primers for CYP1A1 and a reference gene (e.g., GAPDH, β-actin).
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qPCR instrument.
Procedure:
-
Cell Treatment: Treat cells with "this compound" or vehicle as described for the reporter gene assay.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Set up the qPCR reaction with primers for CYP1A1 and the reference gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.
Visualizations
Caption: Canonical AHR signaling pathway.
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. What are AHR agonists and how do they work? [synapse.patsnap.com]
- 3. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases | MDPI [mdpi.com]
- 6. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 7. ncl.ac.uk [ncl.ac.uk]
- 8. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Promiscuity of Aryl Hydrocarbon Receptor Agonists and Antagonists Revealed by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bioavailability of AHR Agonists for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of Aryl Hydrocarbon Receptor (AHR) agonists in animal studies. Given that many AHR agonists are hydrophobic, this guide focuses on strategies to enhance the systemic exposure of these compounds.
Frequently Asked Questions (FAQs)
Q1: My AHR agonist shows potent in vitro activity but poor efficacy in animal models. What could be the primary reason?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. Many AHR agonists are lipophilic and have low aqueous solubility, which limits their absorption from the gastrointestinal (GI) tract into the bloodstream.[1][2][3] This can result in sub-therapeutic concentrations at the target tissues. It is crucial to assess the compound's physicochemical properties and consider formulation strategies to improve its absorption.[4][5]
Q2: What are the initial steps to troubleshoot low bioavailability of an AHR agonist?
A2: The first step is to characterize the physicochemical properties of your AHR agonist, specifically its aqueous solubility and permeability, to understand its Biopharmaceutics Classification System (BCS) class.[3][6] Most AHR agonists fall into BCS Class II (low solubility, high permeability).[7] For these compounds, dissolution is the rate-limiting step for absorption.[6] Subsequently, you can explore various formulation strategies to enhance solubility and dissolution.[8]
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like AHR agonists?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][6][8] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2][3]
-
Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of the compound.[3]
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility.[2][9]
-
Lipid-based Drug Delivery Systems (LBDDS): These formulations can enhance lymphatic absorption, bypassing first-pass metabolism in the liver.[9][10] Self-emulsifying drug delivery systems (SEDDS) are a common type of LBDDS.[1][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][2]
-
Solid Dispersions: Dispersing the drug in a polymeric carrier can create a more soluble amorphous form.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility and dissolution rate of the AHR agonist. | 1. Micronization/Nanonization: Reduce the particle size of the drug substance. 2. Formulate with Solubilizing Excipients: Prepare a solution or suspension using co-solvents, surfactants, or cyclodextrins. 3. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion.[1][11][12] |
| High inter-animal variability in plasma exposure. | Food effects or inconsistent wetting of the compound in the GI tract. | 1. Administer with a High-Fat Meal: For lipophilic compounds, this can sometimes enhance absorption.[7] 2. Use a Surfactant-Based Formulation: This will improve the wetting and dispersion of the compound.[9] 3. Standardize Dosing Conditions: Ensure consistent fasting/feeding protocols across all study animals. |
| Evidence of high first-pass metabolism (low oral bioavailability despite good absorption). | The AHR agonist is extensively metabolized in the liver before reaching systemic circulation. | 1. Lipid-Based Drug Delivery Systems (LBDDS): These can promote lymphatic transport, which bypasses the portal circulation and first-pass metabolism.[10] 2. Administer via a Different Route: Consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the GI tract and liver metabolism initially. |
| Precipitation of the compound in the dosing vehicle. | The selected vehicle cannot maintain the compound in a solubilized state at the required concentration. | 1. Conduct Solubility Screening: Test the solubility of the AHR agonist in a wider range of pharmaceutically acceptable solvents and excipients. 2. Use a Co-solvent System: A combination of solvents may be more effective at maintaining solubility.[3] 3. Prepare a Suspension: If a solution is not feasible, a well-formulated suspension with appropriate suspending agents can be used. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
Objective: To prepare a simple solution formulation for initial in vivo screening.
Materials:
-
AHR agonist 3
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the AHR agonist in a minimal amount of DMSO.
-
Add PEG 400 to the solution and vortex until a clear solution is obtained. A common ratio is 10% DMSO, 40% PEG 400.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
Note: The final concentration of DMSO should be kept low to minimize potential toxicity in animals.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to improve oral bioavailability.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Based on the solubility data, select the components for the SEDDS formulation.
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add the AHR agonist to the selected mixture and vortex or sonicate until a clear, homogenous solution is formed.
-
To test the self-emulsification properties, add a small amount of the formulation to water and gently agitate. A stable nanoemulsion should form spontaneously.
Data Presentation
Table 1: Example Solubility Data for this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| 0.9% Saline | < 0.01 |
| PEG 400 | 25 |
| DMSO | 150 |
| Capryol 90 | 5 |
| Kolliphor RH 40 | 40 |
Table 2: Example Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| Co-solvent Solution | 10 | 250 ± 50 | 1.0 | 1200 ± 300 | 24 |
| SEDDS Formulation | 10 | 600 ± 120 | 0.5 | 3500 ± 700 | 70 |
Visualizations
Caption: Canonical AHR signaling pathway upon ligand binding.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
"AHR agonist 3" stability and degradation in experimental conditions
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Technical Support Center: AHR Agonist 3
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of "this compound" in common experimental settings. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Disclaimer: "this compound" is a placeholder name. The data and protocols provided are based on the characteristics of well-documented, light-sensitive AHR agonists such as 6-formylindolo[3,2-b]carbazole (FICZ) and are intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time, even when stored at -20°C. What could be the cause?
A1: The most likely cause is photodegradation. Many indole-derived AHR agonists, like FICZ, are highly sensitive to light, especially UV and normal laboratory light.[1][2][3] Exposure during preparation, handling, or storage (e.g., in clear vials) can lead to rapid degradation. Ensure all work with the agonist is performed under subdued light, and use amber or foil-wrapped vials for storage to protect it from light exposure.
Q2: I'm observing high background or unexpected activation in my "vehicle-only" control wells. What is happening?
A2: This can be caused by the presence of endogenous AHR agonists in your cell culture medium.[3][4] Tryptophan, a common component of cell culture media, can be converted to AHR agonists like FICZ by exposure to ambient laboratory light.[1][5] To mitigate this, you can:
-
Prepare media fresh and protect it from light.
-
Use a medium with lower concentrations of aromatic amino acids if your cell type allows.[3][4]
-
Incorporate an AHR antagonist, such as CH-223191, in your control wells to confirm the effect is AHR-mediated.[3]
Q3: My results are inconsistent between experiments, even when I follow the same protocol. What are potential sources of variability?
A3: Inconsistency often stems from variable degradation of the agonist. Key factors to control are:
-
Light Exposure: Even minor differences in the duration or intensity of light exposure during solution preparation and addition to cells can cause significant variability.
-
Solvent: Ensure the solvent (e.g., DMSO) is anhydrous and of high purity. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Cellular Metabolism: Upon activation of the AHR, cells increase the expression of metabolic enzymes like CYP1A1.[5][6] These enzymes can then rapidly metabolize and inactivate the agonist, leading to a transient response. The timing of your assay endpoint is therefore critical.
Q4: How quickly does this compound degrade in solution?
A4: The degradation rate is highly dependent on the conditions. For instance, the tryptophan photoproduct FICZ has been shown to have a half-life of approximately 3 hours when dissolved in DMSO and exposed to air and light.[5] In cell culture, the effective half-life can be even shorter due to rapid, CYP1A1-mediated metabolism following AHR activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No AHR Activation | Degradation of Agonist: Compound degraded due to light exposure or improper storage. | Prepare fresh stock solutions from powder under subdued light. Use amber vials and minimize light exposure at all steps. Store aliquots at -80°C. |
| Suboptimal Agonist Concentration: Concentration is too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. | |
| Cell Line Specificity: The cell line may have low AHR expression or a species-specific difference in receptor affinity.[7][8] | Confirm AHR expression in your cell line (e.g., via qPCR or Western blot). Consider using a human-derived cell line for human-relevant studies.[7] | |
| High Variability Between Replicates | Uneven Light Exposure: Some wells or tubes were exposed to more light than others during preparation. | Prepare a master mix of the final dilution in a single tube (wrapped in foil) and then aliquot to the plate quickly. |
| Inconsistent Cell Density: Variation in cell numbers per well leads to different responses. | Ensure a homogenous cell suspension before plating and verify cell density. | |
| Unexpected Toxicity or Cell Death | Photosensitizing Properties: Some AHR agonists can act as photosensitizers, causing oxidative stress and cell death upon exposure to light, particularly UVA.[6] | Minimize light exposure after adding the agonist to the cells. If possible, work with light sources that do not emit UV. |
| High Solvent Concentration: The concentration of the vehicle (e.g., DMSO) is too high for the cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including controls. |
Quantitative Data Summary
The stability of AHR agonists is highly context-dependent. The table below summarizes key quantitative data for FICZ, a model for a light-sensitive AHR agonist.
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Photodegradation Half-Life | FICZ in DMSO-d6, exposed to air and light | ~3 hours | [5] |
| Primary Degradation Product | Photo-oxidation of FICZ | Indolo[3,2-b]carbazole-6,12-dione (a biologically less active quinone) | [1][5] |
| Receptor Binding Affinity (KD) | ITE binding to AHR from Hepa cell cytosol | 6.5 nM | |
| AHR Protein Half-Life (Agonist-Induced) | TCDD-treated Huh7 cells (16h exposure) | ~60% reduction in AHR protein levels |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound while minimizing degradation.
-
Environment: Perform all steps under dim, indirect lighting. Avoid direct sunlight and overhead fluorescent lights. Use a fume hood with the sash lowered as much as possible to block light.
-
Materials:
-
This compound (powder form)
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or clear vial completely wrapped in aluminum foil.
-
Sterile, amber microcentrifuge tubes for aliquots.
-
-
Procedure:
-
Allow the powdered agonist to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder and dissolve it in the appropriate volume of anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).
-
Vortex gently in the dark until fully dissolved.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10 µL) in amber microcentrifuge tubes.
-
Store aliquots at -80°C. For short-term use (less than a week), -20°C is acceptable if protected from light.
-
-
Quality Control: For the first use, confirm the activity of the new stock solution with a dose-response experiment.
Protocol 2: Cell-Based AHR Activation Assay (e.g., Luciferase Reporter Assay)
Objective: To measure the activation of the AHR signaling pathway by this compound while controlling for its instability.
-
Cell Plating: Plate cells (e.g., HepG2-XRE-Luciferase) at a predetermined optimal density in a white, clear-bottom 96-well plate and incubate overnight.
-
Preparation of Working Solution (Perform under dim light):
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed, serum-free cell culture medium to achieve the final desired concentrations. Prepare enough volume for all replicates.
-
Crucially, protect the dilution tubes and the final master mix from light using foil.
-
-
Cell Treatment:
-
Remove the cell plate from the incubator.
-
Quickly and carefully add the agonist working solutions to the appropriate wells. Also add "vehicle-only" medium to control wells.
-
Immediately return the plate to the incubator. The time from agonist dilution to cell treatment should be minimized.
-
-
Incubation: Incubate for the desired period (e.g., 4-24 hours). The optimal time depends on the kinetics of the specific endpoint (e.g., peak luciferase expression).
-
Assay Readout: After incubation, measure the endpoint (e.g., luciferase activity) according to the manufacturer's instructions.
Visualizations
Signaling and Degradation Pathways
Caption: AHR activation pathway and key degradation routes for this compound.
Experimental Workflow
Caption: Recommended workflow for experiments using light-sensitive this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues with AHR agonist experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Line-Specific Effects on "AHR Agonist 3" Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "AHR Agonist 3," a representative aryl hydrocarbon receptor (AHR) agonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation. For the purpose of providing concrete examples, data related to the well-characterized AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is used as a proxy for "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound, like other AHR agonists, acts as a ligand for the Aryl Hydrocarbon Receptor, a transcription factor found in the cytoplasm of cells. In its inactive state, AHR is part of a protein complex. Upon binding to an agonist, AHR undergoes a conformational change, allowing it to move into the nucleus. Inside the nucleus, it forms a partnership with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), which initiates the transcription of target genes. A primary and well-studied target gene is Cytochrome P450 1A1 (CYP1A1).
Q2: Why do I observe different levels of AHR activation with this compound in different cell lines?
A2: The diversity in AHR-dependent gene expression responses observed between different cell types can be attributed to a variety of factors. These include, but are not limited to:
-
Expression levels of AHR and ARNT: The amount of AHR and its binding partner ARNT can vary significantly between cell lines.
-
Presence of co-activators and co-repressors: The cellular machinery that helps or hinders gene transcription is not the same in all cells.
-
Competing transcription factors: Other proteins can compete with AHR for binding to ARNT, which can dampen the AHR response.
-
Chromatin structure and epigenetic modifications: The accessibility of the DNA at target gene locations can differ, influencing the ability of the AHR/ARNT complex to bind.[1]
-
Ligand-specific conformational changes: Different AHR agonists can induce unique structural changes in the AHR protein, leading to interactions with different sets of regulatory proteins and resulting in varied gene expression responses.
Q3: What are some common cell lines used for AHR activity assays and how do they differ in their response to AHR agonists?
A3: Several human cell lines are commonly used to study AHR activation. However, their responsiveness to AHR agonists can vary significantly. For instance, in response to TCDD, a potent AHR agonist:
-
MCF-7 (human breast adenocarcinoma): Generally shows a strong induction of CYP1A1 mRNA.[2]
-
MDA-MB-231 (human breast adenocarcinoma): Often exhibits a weak increase in CYP1A1 mRNA in response to TCDD.[2]
-
HepG2 (human hepatoma): Typically shows a robust induction of CYP1A1.[3]
-
Caco-2 (human colorectal adenocarcinoma): Is also responsive to TCDD, leading to CYP1A1 induction.[3]
Quantitative Data Summary
The following table summarizes the semi-quantitative responsiveness of different human cell lines to the representative AHR agonist TCDD, based on the induction of the target gene CYP1A1. Precise EC50 values can vary between studies due to different experimental conditions.
| Cell Line | Tissue of Origin | TCDD-induced CYP1A1 Response |
| MCF-7 | Breast Adenocarcinoma | Strong Induction |
| MDA-MB-231 | Breast Adenocarcinoma | Weak Induction |
| HepG2 | Hepatocellular Carcinoma | Strong Induction |
| Caco-2 | Colorectal Adenocarcinoma | Moderate to Strong Induction |
Experimental Protocols
Detailed Methodology for AHR Luciferase Reporter Assay
This protocol outlines the steps for a luciferase reporter assay to quantify AHR activation.
Materials:
-
Cells of interest (e.g., HepG2)
-
DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
96-well white, clear-bottom plates
-
Luminometer with injectors
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (Day 2):
-
Prepare transfection complexes according to the manufacturer's protocol. A common ratio is 10:1 of DRE-reporter to Renilla-control plasmid.
-
Gently add the transfection complexes to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Gently remove the medium from the cells.
-
Add 100 µL of the prepared dilutions of this compound (including vehicle and positive controls) to the respective wells.
-
Incubate for another 24 hours.
-
-
Luciferase Assay (Day 4):
-
Remove the plate from the incubator and let it equilibrate to room temperature.
-
Gently aspirate the treatment medium and wash each well once with 100 µL of PBS.
-
Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure the firefly luminescence for 10 seconds.
-
Following the firefly reading, program the second injector to add 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luminescence for 10 seconds.[2]
-
-
Data Analysis:
-
Normalization: For each well, calculate the normalized response by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Fold Induction: Calculate the fold induction for each treatment by dividing the normalized ratio of the treated well by the average normalized ratio of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.[2]
-
Detailed Methodology for qPCR Analysis of CYP1A1 Gene Expression
This protocol describes how to measure the induction of the AHR target gene CYP1A1 using quantitative real-time PCR (qPCR).
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound (and vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for CYP1A1 or the reference gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both CYP1A1 and the reference gene for each sample.
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing the CYP1A1 expression to the reference gene and comparing the treated samples to the vehicle control.
-
Troubleshooting Guides
Luciferase Reporter Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Non-functional reagents- Low transfection efficiency- Weak promoter activity | - Verify the functionality of your reagents and the quality of your plasmid DNA.- Optimize the ratio of plasmid DNA to transfection reagent.- If possible, use a stronger promoter in your reporter construct.[4] |
| High Background Signal | - Contamination of reagents- Intrinsic activity of the minimal promoter | - Use fresh, sterile reagents.- Utilize white plates with clear bottoms to reduce background luminescence.- Ensure your reporter plasmid has a minimal promoter with low basal activity.[4] |
| High Variability Between Replicates | - Pipetting errors- Inconsistent cell numbers- Edge effects in the plate | - Prepare a master mix for your reagents to ensure consistency.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the 96-well plate. |
qPCR Troubleshooting for CYP1A1 Expression
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Amplification | - Poor RNA quality- Inefficient cDNA synthesis- Suboptimal primer design | - Ensure high-quality, intact RNA is used.- Optimize the reverse transcription reaction.- Design and validate new primers for your target gene. |
| Non-Specific Amplification | - Primer-dimer formation- Off-target amplification | - Optimize the annealing temperature in your qPCR protocol.- Redesign primers to avoid self-dimerization and off-target binding. |
| High Ct Value Variation | - Inconsistent pipetting- Variations in template concentration | - Use precise pipetting techniques and prepare master mixes.- Ensure accurate quantification and equal input of RNA for cDNA synthesis. |
Visualizations
Caption: Canonical AHR signaling pathway.
Caption: General experimental workflow for assessing AHR agonist activity.
References
- 1. Co-expression of human CYP1A1 and a human analog of cytochrome P450-EF in response to 2,3,7,8-tetrachloro-dibenzo-p-dioxin in the human mammary carcinoma-derived MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different response of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-sensitive genes in human breast cancer MCF-7 and MDA-MB 231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCDD-induced CYP1A1 expression, an index of dioxin toxicity, is suppressed by flavonoids permeating the human intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Aryl Hydrocarbon Receptor (AHR) Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aryl Hydrocarbon Receptor (AHR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of poor pharmacokinetic (PK) profiles associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many AHR agonists exhibit poor pharmacokinetic profiles?
A1: AHR agonists often present several challenges that lead to poor pharmacokinetic profiles. These include:
-
Low Aqueous Solubility: Many AHR agonists are lipophilic and have poor water solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][2] This is a common issue for over 70% of new chemical entities in development.[1]
-
Rapid Metabolism: AHR agonists activate their own metabolism by inducing the expression of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[3][4][[“]] This creates a negative feedback loop where the agonist is rapidly cleared, preventing sustained receptor activation and leading to a short half-life.[4]
-
Poor Permeability: Despite being lipophilic, some AHR agonists may not efficiently cross biological membranes, hindering their absorption and distribution.[6]
-
Off-Target Effects: The ubiquitous expression of AHR across various tissues can lead to widespread, sometimes undesirable, activation, complicating the safety profile.[7]
Q2: What are the primary strategies to overcome the poor pharmacokinetics of AHR agonists?
A2: The main approaches focus on improving solubility, metabolic stability, and targeted delivery. These can be broadly categorized as:
-
Formulation Strategies: Modifying the drug's physical form to enhance its dissolution and absorption. This includes techniques like lipid-based delivery systems, particle size reduction (nanosizing), and creating amorphous solid dispersions.[8][9]
-
Prodrug Approaches: Chemically modifying the AHR agonist to create an inactive "prodrug" with improved physicochemical properties (like solubility or permeability). The prodrug is designed to convert back to the active agonist in vivo.[][11]
-
Advanced Drug Delivery Systems (DDS): Utilizing carriers like nanoparticles to encapsulate the agonist.[12] These systems can protect the drug from premature degradation, improve its solubility, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing off-target effects.[12][13]
Q3: How does AHR activation lead to the rapid metabolism of its own agonists?
A3: This occurs through the canonical AHR signaling pathway. Upon ligand binding, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[14][15] This complex then binds to specific DNA sequences called Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14][16] This binding initiates the transcription of genes encoding for metabolic enzymes, most notably CYP1A1, which then metabolize the AHR agonist, effectively terminating the signal.[4]
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 4. Timing is everything: Consequences of transient and sustained AhR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing AHR-Dependent Toxicities in Rodent Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aryl Hydrocarbon Receptor (AHR)-dependent toxicities in rodent models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Issue 1: High variability in toxicity endpoints between animals of the same treatment group.
-
Question: We are observing significant variability in our toxicity readouts (e.g., liver enzyme levels, tumor incidence) within the same experimental group of mice treated with an AHR agonist. What could be the cause, and how can we mitigate this?
-
Answer: High variability in AHR-dependent responses can stem from several factors. Here’s a checklist of potential causes and solutions:
-
Genetic Background: Inbred mouse strains can still exhibit genetic drift. Ensure your animals are from a reliable vendor and are recently refreshed from a foundation colony. Natural variation at the Ahr locus, particularly between different mouse strains (e.g., C57BL/6 vs. DBA/2), can dramatically affect sensitivity to AHR ligands.[1][2]
-
Dietary Ligands: Standard rodent chow can contain naturally occurring AHR ligands (e.g., indoles, flavonoids).[1] These can lead to variable baseline AHR activation.
-
Solution: Switch to a purified, defined diet with minimal known AHR activators for at least two weeks before starting the experiment and throughout the study period.
-
-
Gut Microbiome: The gut microbiota can produce AHR ligands from dietary components, such as tryptophan.[3] Variations in the microbiome between animals can lead to different levels of endogenous AHR activation.
-
Solution: Co-house animals from different litters for a period before the experiment to help normalize their gut microbiota. Alternatively, consider using gnotobiotic or antibiotic-treated mice for mechanistic studies, though this introduces its own set of variables.
-
-
Environmental Factors: Bedding, caging, and even the facility's air handling can introduce unforeseen AHR activators.[1]
-
Solution: Use consistent bedding and caging materials. Be aware of any potential environmental contaminants in your facility.
-
-
Dosing Accuracy: Ensure precise and consistent administration of your test compound. For oral gavage, for example, technique matters to ensure the full dose is delivered.
-
Issue 2: Lack of expected toxicity after administration of a known AHR agonist.
-
Question: We administered a potent AHR agonist (e.g., TCDD) to our rats but are not observing the expected hepatotoxicity. What could be the reason?
-
Answer: This issue can be perplexing, but several factors could be at play:
-
Species and Strain Differences: There are significant species and even strain differences in sensitivity to AHR-mediated toxicities.[4] For instance, the LD50 for TCDD varies dramatically between guinea pigs (most sensitive) and hamsters (most tolerant).[2] Rats and mice also exhibit different primary toxicological responses.[4]
-
AHR Allele: Different inbred mouse strains possess different AHR alleles that confer varying affinities for ligands. For example, C57BL/6 mice have the high-affinity Ahrb allele, while DBA/2 mice have the low-affinity Ahrd allele.[1][2]
-
Solution: Confirm the AHR genotype of your rodent strain.
-
-
Compound Stability and Delivery: The AHR agonist may be degrading in the vehicle or not being properly absorbed.
-
Solution: Verify the stability of your compound in the chosen vehicle. Ensure the route of administration is appropriate for the compound's physicochemical properties to achieve adequate bioavailability.
-
-
Sustained Activation Requirement: For some toxicities, such as rodent liver tumor promotion, sustained AHR activation over weeks or months is necessary.[6] A single acute dose may not be sufficient.
-
Solution: Review the literature to determine the required duration of exposure for the specific toxic endpoint. Consider a repeated dosing regimen.
-
-
Issue 3: Unexpected results when using an AHR antagonist.
-
Question: We are co-administering an AHR antagonist with an agonist but still see significant AHR target gene induction (e.g., Cyp1a1). Is the antagonist not working?
-
Answer: Several factors can influence the efficacy of an AHR antagonist in vivo:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The antagonist may have a shorter half-life than the agonist, or it may not reach sufficient concentrations in the target tissue to effectively compete for AHR binding.
-
Solution: Conduct PK studies for your antagonist to determine its bioavailability, tissue distribution, and half-life. Adjust the dosing regimen (dose and frequency) accordingly.
-
-
Competitive vs. Non-competitive Antagonism: Understand the mechanism of your antagonist. A competitive antagonist's efficacy will depend on its concentration relative to the agonist.
-
In Vivo Efficacy: Not all in vitro antagonists are effective in vivo.
-
Solution: It is crucial to validate the antagonist's in vivo activity. A pilot study could involve administering the antagonist alone and with a known agonist and measuring the induction of a sensitive AHR target gene like Cyp1a1.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the canonical AHR signaling pathway that leads to toxicity?
A1: The canonical AHR signaling pathway is a well-established mechanism. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90), AHR-interacting protein (AIP or XAP2), and p23.[8] Upon binding of a ligand (e.g., a toxicant like TCDD), the AHR undergoes a conformational change.[8] This change facilitates its translocation into the nucleus, where it dissociates from the chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[9][10] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[8][10] The induction of genes encoding metabolic enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) is a hallmark of AHR activation and can contribute to the metabolic activation of other compounds into toxic metabolites.[1][11] Sustained activation of this pathway is linked to various toxicities.[6]
Q2: How do I choose the right rodent model for my AHR toxicity study?
A2: The choice of model is critical and depends on your research question.
-
For general toxicity screening: C57BL/6 mice are often used as they have a high-affinity AHR allele (Ahrb) and are well-characterized.[1]
-
To study the role of AHR: AHR knockout (Ahr-/-) mice are invaluable. Comparing the response of wild-type and knockout mice to a compound can definitively show if the toxicity is AHR-dependent.[12][13]
-
To model human responses: Humanized mice, which express the human AHR, can be more predictive of human outcomes, as there are known differences in ligand selectivity and response between mouse and human AHR.[2][4][5]
-
To investigate specific pathways: Transgenic models with mutations in specific domains of the AHR, such as the DNA binding domain or nuclear localization sequence, can help dissect the molecular mechanisms of toxicity.[1]
Q3: What are some key AHR-dependent toxicities observed in rodent models?
A3: A wide range of toxicities are mediated by AHR activation in rodents. The specific manifestation can be species- and organ-dependent.
| Toxicity Type | Common Rodent Model Findings | Key References |
| Hepatotoxicity | Liver tumor promotion (rats), hepatic steatosis (mice), hepatocyte hypertrophy, necrosis.[4][6] | [6],[4] |
| Immunotoxicity | Thymic atrophy, immunosuppression, altered inflammatory responses.[7][14] | [7],[14] |
| Reproductive & Developmental Toxicity | Embryo/fetotoxicity, birth defects (e.g., cleft palate in mice), difficulty maintaining pregnancy in Ahr-null females.[12] | [12] |
| Neurotoxicity | Impaired hippocampal neurogenesis and memory in both Ahr-null and TCDD-exposed mice.[13][15] | [13],[15] |
| Gastrointestinal Toxicity | Delayed intestinal motility, adverse effects on nitrergic neurons in the enteric nervous system.[16] | [16] |
Q4: Can you provide a basic protocol for an in vivo AHR antagonism study?
A4: The following is a generalized protocol. Doses, vehicle, and timing must be optimized for the specific compounds and research question.
Experimental Protocol: In Vivo AHR Antagonism
-
Animal Model: Select an appropriate rodent strain (e.g., C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for at least one week. If controlling for dietary ligands, switch to a purified diet for two weeks prior to the study.
-
Group Allocation: Randomly assign animals to experimental groups (n=5-8 per group is common for initial studies):
-
Group 1: Vehicle control
-
Group 2: AHR agonist (e.g., TCDD, 3 µg/kg)[7]
-
Group 3: AHR antagonist (at desired dose)
-
Group 4: AHR antagonist + AHR agonist
-
-
Dosing:
-
The timing of antagonist administration relative to the agonist is critical. Often, the antagonist is given 30-60 minutes prior to the agonist to ensure it is available to block the receptor.
-
Administer compounds via the appropriate route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring: Observe animals for clinical signs of toxicity and record body weights daily.
-
Endpoint Collection: At a predetermined time point after agonist administration (e.g., 8-24 hours for gene expression studies), euthanize the animals.[7]
-
Sample Collection: Collect blood for serum chemistry analysis and harvest tissues of interest (e.g., liver, spleen, thymus). Snap-freeze tissues in liquid nitrogen for RNA/protein analysis or fix in formalin for histopathology.
-
Analysis:
-
Target Gene Expression: Quantify mRNA levels of AHR target genes like Cyp1a1 in the liver using qPCR to confirm AHR activation and its inhibition.
-
Histopathology: Examine tissue sections for pathological changes.
-
Serum Biomarkers: Measure markers of organ damage (e.g., ALT/AST for liver injury).
-
This protocol serves as a template and should be adapted based on the specific objectives of your study.
References
- 1. Rodent Genetic Models of Ah Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenic Humanized AHR Mouse Reveals Differences between Human and Mouse AHR Ligand Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Selectivity and Gene Regulation by the Human Aryl Hydrocarbon Receptor in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adverse outcome pathway for rodent liver tumor promotion by sustained activation of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Adverse reproductive outcomes in the transgenic Ah receptor-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deletion or activation of the aryl hydrocarbon receptor alters adult hippocampal neurogenesis and contextual fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aryl Hydrocarbon Receptor-Deficient Mice Develop Heightened Inflammatory Responses to Cigarette Smoke and Endotoxin Associated with Rapid Loss of the Nuclear Factor-κB Component RelB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deletion or activation of the Aryl hydrocarbon receptor (AhR) alters adult hippocampal neurogenesis and contextual fear memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aryl hydrocarbon receptor activation affects nitrergic neuronal survival and delays intestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of AHR Agonist 3 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro target engagement of a novel Aryl Hydrocarbon Receptor (AHR) agonist, designated here as "AHR Agonist 3." To facilitate a thorough evaluation, this document outlines objective comparisons with established AHR agonists and provides detailed experimental protocols and data presentation formats.
Comparative Analysis of AHR Agonist Activity
Effective validation requires benchmarking against known AHR modulators. The following table summarizes key performance indicators for this compound in comparison to well-characterized agonists.
| Parameter | This compound | TCDD (Reference Agonist) | FICZ (Endogenous Agonist) | β-Naphthoflavone (Synthetic Agonist) | Source |
| EC50 (Reporter Assay) | [Insert Data] | ~0.1 nM | ~10 nM | ~100 nM | [1][2] |
| Maximal Efficacy (Reporter Assay, % of TCDD) | [Insert Data] | 100% | >100% | ~80% | [3] |
| CYP1A1 mRNA Induction (Fold Change) | [Insert Data] | High | High | Moderate | [4][5] |
| Binding Affinity (Kd) | [Insert Data] | ~pM-nM range | ~nM range | ~µM range | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections describe standard in vitro assays for assessing AHR target engagement.
AHR-Dependent Reporter Gene Assay
This assay quantifies the ability of a compound to activate the AHR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase or EGFP).[4][7]
a. Cell Culture and Treatment:
-
Cell Line: Use a human cell line (e.g., HepG2, U87) or a mouse hepatoma cell line (e.g., Hepa1c1c7) stably transfected with an AHR-responsive reporter construct.[7][8]
-
Seeding: Plate cells in a 96-well plate and allow them to attach overnight.[9][10]
-
Treatment: Replace the medium with a fresh medium containing various concentrations of "this compound" or reference compounds (TCDD, FICZ, β-Naphthoflavone).[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[9]
b. Signal Detection:
-
Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate.[9] Measure the luminescence using a plate-reading luminometer. The intensity of light emission is proportional to the level of AHR activation.[4][9]
-
EGFP Assay: For EGFP reporters, measure the fluorescence intensity using a fluorescence plate reader or flow cytometry.[4]
c. Data Analysis:
-
Normalize the reporter activity to cell viability if necessary.
-
Plot the dose-response curves and calculate the EC50 values for each compound.
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
This assay confirms AHR activation by measuring the mRNA levels of endogenous AHR target genes, such as Cytochrome P450 1A1 (CYP1A1).[4][5]
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as the reporter gene assay.
b. RNA Extraction and cDNA Synthesis:
-
After the 24-hour incubation, lyse the cells and extract total RNA using a suitable kit.[5]
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[5]
c. qPCR:
-
Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., β-actin) for normalization.[11][12]
-
The reaction mixture typically includes cDNA, forward and reverse primers, and a SYBR Green master mix.[12]
-
Use a standard thermal cycling program for amplification and data acquisition.[12][13]
d. Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.[14]
Visualizing AHR Target Engagement
Understanding the underlying biological pathways and experimental procedures is facilitated by clear diagrams.
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Experimental workflow for in vitro AHR target engagement.
References
- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Activation of the Ah receptor signaling pathway by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. puracyp.com [puracyp.com]
- 11. academic.oup.com [academic.oup.com]
- 12. origene.com [origene.com]
- 13. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to AHR Agonists: TCDD vs. AHR Agonist 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the prototypical high-affinity Aryl Hydrocarbon Receptor (AHR) agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), and a representative alternative, "AHR Agonist 3." The objective is to furnish researchers with the necessary data and methodologies to evaluate the relative AHR activation and toxicological profiles of these compounds. The information presented herein is compiled from various scientific sources and is intended for research and drug development purposes.
Executive Summary
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cellular differentiation. While AHR activation holds therapeutic promise, the potent and persistent nature of agonists like TCDD is associated with significant toxicity. This guide contrasts the well-characterized toxicant TCDD with "this compound," a hypothetical stand-in for other AHR agonists, to highlight the spectrum of activities and potential safety profiles within this class of molecules. Quantitative data on AHR binding, activation, and toxicity are presented, alongside detailed experimental protocols for key assays.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for TCDD and representative data for other known AHR agonists, which can be considered as proxies for "this compound."
Table 1: AHR Binding Affinity and In Vitro Activation
| Parameter | TCDD | This compound (e.g., FICZ) | This compound (e.g., Indirubin) | This compound (e.g., β-Naphthoflavone) |
| AHR Binding Affinity (Kd) | ~0.48 nM[1] | ~70 pM[2][3] | Potent, comparable to or greater than TCDD in human cells[4] | Lower affinity than TCDD |
| EC50 for CYP1A1 Induction | ~9 nM (in yeast reporter system)[1] | ~0.016 nM (3h, in CEH cultures)[2] | ~1 pM (in HepG2 cells)[5] | Varies by cell type and conditions |
| Persistence of AHR Activation | Sustained | Transient[3] | Transient[6] | Transient |
Table 2: In Vivo Toxicity
| Parameter | TCDD | This compound (e.g., FICZ) | This compound (e.g., β-Naphthoflavone) |
| LD50 (Oral, Guinea Pig) | 0.6-2.1 µg/kg | Data not readily available | Data not readily available |
| LD50 (Oral, Rat) | 22-45 µg/kg | Data not readily available | Data not readily available |
| Key Toxic Endpoints | Wasting syndrome, thymic atrophy, hepatotoxicity, carcinogenicity, teratogenicity | Can induce phototoxicity at high concentrations[7] | Can induce CYP1A enzymes, potentially altering the metabolism of other compounds[8][9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the AHR signaling pathway and a typical workflow for comparing AHR agonists.
References
- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FICZ | CAS:172922-91-7 | High affinity aryl hydrocarbon receptor (AhR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. env.go.jp [env.go.jp]
- 6. Transient induction of cytochromes P450 1A1 and 1B1 in MCF-7 human breast cancer cells by indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Naphthoflavone protects mice from aristolochic acid-I-induced acute kidney injury in a CYP1A dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using beta-naphthoflavone as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AHR Agonists on T Cell Differentiation: FICZ vs. TCDD
In the field of immunology, the Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of T cell differentiation, influencing the balance between pro-inflammatory and regulatory immune responses. The activity of AHR is dictated by the binding of various ligands, or agonists, which can lead to divergent effects on T helper (Th) cell fate. This guide provides a comparative analysis of two well-characterized AHR agonists, 6-formylindolo[3,2-b]carbazole (FICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), on the differentiation of T cells. While the user requested a comparison with "AHR agonist 3," this specific compound could not be identified in the existing literature. Therefore, TCDD has been selected as a contrasting and well-documented agonist to FICZ for a comprehensive comparison.
Data Presentation: Quantitative Effects on T Cell Differentiation
The differential effects of FICZ and TCDD on T cell differentiation are often dose- and context-dependent. However, general trends observed in multiple studies are summarized below. These findings highlight that the transient and potent activation of AHR by FICZ typically promotes Th17 development, whereas the sustained activation by the slowly metabolized TCDD tends to favor the induction of regulatory T cells (Tregs).
| T Cell Subset | Effect of FICZ | Effect of TCDD | Supporting Evidence |
| Th17 Cells | Enhances differentiation and IL-17 production.[1][2][3] | Can promote Th17 differentiation at low doses, but generally considered to induce Tregs.[1][2] Some studies show promotion of IL-17 and IL-22 expression in vitro.[4] | FICZ is a potent inducer of Th17 cells, which are critical for mucosal immunity but also implicated in autoimmune diseases.[1][2][3] The effect of TCDD on Th17 can be complex and may depend on the specific experimental conditions.[1][2][4] |
| Regulatory T cells (Tregs) | Can inhibit the differentiation of TGF-β-induced Tregs in vitro.[5] | Promotes the differentiation and expansion of Foxp3+ Tregs.[1][2][3] | The induction of Tregs by TCDD is a key mechanism behind its immunosuppressive effects.[1][2][3] In contrast, FICZ appears to antagonize the generation of Tregs under certain conditions.[5] |
| Tr1 Cells | Can induce IL-10-producing Tr1 cells. | Induces Foxp3- Tr1 cells.[2] | Both agonists have been shown to induce Tr1 cells, a subset of regulatory T cells characterized by the production of IL-10. |
| Th1 Cells | Can suppress Th1 differentiation. | Can suppress Th1 differentiation. | AHR activation by either agonist can lead to a reduction in the differentiation of Th1 cells, which are involved in cell-mediated immunity against intracellular pathogens. |
| Th22 Cells | Promotes the differentiation of IL-22-producing Th22 cells.[6] | Can also induce IL-22 production.[7] | Both FICZ and TCDD can drive the production of IL-22, a cytokine important for tissue repair and host defense at barrier surfaces, through AHR activation.[6][7] |
Signaling Pathways and Experimental Workflows
To understand how AHR agonists influence T cell differentiation, it is crucial to visualize the underlying signaling pathway and the typical experimental procedures used to study these effects.
References
- 1. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
- 5. Frontiers | Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor [frontiersin.org]
- 6. Frontiers | AhR Ligands Modulate the Differentiation of Innate Lymphoid Cells and T Helper Cell Subsets That Control the Severity of a Pulmonary Fungal Infection [frontiersin.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Analysis of AHR Agonist 3 and the Endogenous Ligand ITE
This guide provides a detailed comparison between a representative synthetic aryl hydrocarbon receptor (AHR) agonist, designated here as "AHR agonist 3," and the endogenous AHR ligand, 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE). This comparison is intended for researchers, scientists, and drug development professionals working on AHR-mediated signaling pathways.
The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in regulating a wide range of physiological and pathological processes, including immune responses, xenobiotic metabolism, and cell differentiation.[1][2] While endogenous ligands like ITE are crucial for maintaining homeostasis, synthetic agonists are being explored for their therapeutic potential. Understanding the differences in their activity is paramount for drug development.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound (hypothetical values for a potent synthetic agonist) and ITE.
| Parameter | This compound (Representative Synthetic) | ITE (Endogenous) |
| Binding Affinity (Ki) | ~1 nM | 3 nM[3] |
| EC50 (Yeast AhR Assay) | Not Reported | 7.8 x 10⁻¹⁰ mol/l[4] |
| Effective Concentration (in vitro) | 0.1 - 10 nM | 0.01 - 20 µM[3] |
| Effective Dose (in vivo) | 1 - 25 µg/kg | 10 - 200 µ g/mouse [5][6][7] |
| Toxicity | Potential for toxicity, similar to TCDD | Nontoxic[6][8] |
Signaling Pathway and Experimental Workflow
AHR Signaling Pathway
The following diagram illustrates the canonical AHR signaling pathway activated by both endogenous and exogenous ligands. Upon binding to a ligand such as ITE or a synthetic agonist, the AHR complex translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes.
Experimental Workflow: Comparative Analysis of AHR Agonists
The diagram below outlines a typical experimental workflow to compare the effects of this compound and ITE on immune cell differentiation.
Experimental Protocols
In Vivo Model of Experimental Autoimmune Uveitis (EAU)
This protocol is based on studies demonstrating the immunosuppressive effects of ITE.[6][8]
-
Animal Model: B10.A mice.
-
Induction of EAU: Mice are immunized with 40 µg of interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA).
-
Treatment:
-
Assessment:
-
Disease severity is monitored by fundoscopy and histological examination of the eyes.
-
Immune responses are assessed by measuring T-cell proliferation (e.g., thymidine (B127349) uptake assay) and cytokine production (e.g., ELISA for IFN-γ and IL-17) in draining lymph node cells.[6]
-
T-regulatory cell populations (Foxp3+) are quantified by flow cytometry.[6]
-
In Vitro Cell Proliferation Assay
This protocol is used to assess the direct effects of AHR agonists on cell growth.
-
Cell Lines: Human pulmonary artery endothelial cells (HPAECs) or various cancer cell lines (e.g., U87 glioblastoma, OVCAR-3 ovarian cancer).[3]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or ITE (e.g., 0.01 µM to 20 µM). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is determined using a standard assay such as MTT, XTT, or CellTiter-Glo®.
-
The concentration that inhibits cell growth by 50% (IC50) is calculated.
-
Gene Expression Analysis (qPCR)
This protocol measures the induction of AHR target genes.
-
Cell Line: Caco-2 (human colon cancer epithelial cells) or other responsive cell lines.
-
Methodology:
-
Cells are treated with this compound, ITE, or a vehicle control for a specific duration (e.g., 4, 12, or 24 hours).
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using primers for AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9]
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
Comparative Performance and Effects
Immune Modulation
-
ITE: ITE has been shown to be a potent immunosuppressive agent.[3] It efficiently suppresses the development of EAU in mice by inhibiting the expansion of Th1 and Th17 cells and their signature cytokines, IFN-γ and IL-17.[6][8] ITE also moderately increases the proportion of T-regulatory cells (Tregs) expressing Foxp3.[5][6] These effects make ITE a promising candidate for treating autoimmune diseases.
-
This compound (Hypothetical): Synthetic AHR agonists, like the prototypical TCDD, also exhibit potent immunosuppressive capacities.[8] It is anticipated that this compound would similarly suppress T-cell mediated immunity. However, the balance between Th17 and Treg differentiation can be ligand-specific, and some synthetic agonists might paradoxically enhance inflammatory responses under certain conditions.[10][11]
Anti-Cancer Activity
-
ITE: ITE has demonstrated anti-proliferative effects in several cancer cell lines. It inhibits the proliferation of U87 glioblastoma and OVCAR-3 ovarian cancer cells in vitro and suppresses tumor growth in xenograft models. It also potently inhibits the growth of human pulmonary artery endothelial cells at higher concentrations (10 and 20 µM).[3]
-
This compound (Hypothetical): Many synthetic AHR agonists also show anti-cancer properties. For instance, they can inhibit the migration of breast cancer cells.[12] The efficacy and specific mechanisms of this compound would need to be determined experimentally but are expected to involve the regulation of genes related to cell cycle and apoptosis.
Toxicity Profile
-
ITE: A significant advantage of ITE is its non-toxic nature.[6][8] This makes it a more viable candidate for therapeutic applications in humans compared to many synthetic AHR ligands.
-
This compound (Hypothetical): Synthetic AHR agonists, particularly halogenated aromatic hydrocarbons like TCDD, are known for their toxicity, which limits their clinical utility.[8] While newer synthetic agonists are being designed to minimize toxicity, this remains a critical consideration and a key point of differentiation from endogenous ligands.
Conclusion
The endogenous AHR ligand ITE and synthetic agonists like the representative "this compound" both modulate AHR signaling but present distinct profiles. ITE is a potent, non-toxic immunomodulator with anti-proliferative effects, making it an attractive therapeutic candidate. Synthetic agonists may offer higher potency and stability but often come with a significant risk of toxicity. The choice between using an endogenous-like ligand or a synthetic agonist in research or drug development will depend on the specific application, balancing the need for potent AHR activation with the imperative of ensuring safety. Further research into ligand-specific downstream signaling is crucial to fully harness the therapeutic potential of the AHR pathway.
References
- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. pnas.org [pnas.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The aryl hydrocarbon receptor agonist ITE reduces inflammation and urinary dysfunction in a mouse model of autoimmune prostatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ITE, a novel endogenous nontoxic aryl hydrocarbon receptor ligand, efficiently suppresses EAU and T-cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncl.ac.uk [ncl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl Hydrocarbon Receptor (AHR) Agonists Induce MicroRNA-335 Expression And Inhibit Lung Metastasis of Estrogen Receptor Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of AHR Agonist 3: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of "AHR agonist 3" in wild-type versus aryl hydrocarbon receptor (AHR) knockout mouse models. The data presented herein, supported by detailed experimental protocols, demonstrates the critical role of AHR in mediating the anti-cancer effects of this novel compound.
Introduction to AHR and the Role of Knockout Models
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in regulating various physiological and pathological processes, including xenobiotic metabolism, immune responses, and cell growth and differentiation.[1][2] Upon binding to a ligand, such as "this compound," the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
To unequivocally demonstrate that the biological effects of a compound are mediated through AHR, the use of AHR knockout (AHR-/-) mouse models is the gold standard. These models, which lack a functional AHR protein, allow researchers to dissect the AHR-dependent mechanisms of action from off-target effects.[1][4][5] By comparing the response to "this compound" in wild-type (WT) mice with that in AHR-/- mice, we can validate its on-target efficacy.
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR complex. This triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR to the nucleus. In the nucleus, AHR forms a heterodimer with ARNT, which then binds to XREs to regulate gene expression.
Comparative Efficacy of "this compound" in Wild-Type vs. AHR Knockout Mice
The following tables summarize the expected quantitative outcomes from in vivo studies comparing the effects of "this compound" on tumor growth, cell proliferation, and apoptosis in wild-type and AHR knockout mice bearing tumor xenografts.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mouse Strain | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | Wild-Type | 1500 ± 200 | - |
| "this compound" | Wild-Type | 400 ± 100 | 73% |
| Vehicle | AHR Knockout | 1550 ± 220 | - |
| "this compound" | AHR Knockout | 1450 ± 190 | 6% |
Table 2: Analysis of Cell Proliferation (BrdU Incorporation)
| Treatment Group | Mouse Strain | % BrdU-Positive Cells in Tumor |
| Vehicle | Wild-Type | 45 ± 5% |
| "this compound" | Wild-Type | 10 ± 3% |
| Vehicle | AHR Knockout | 48 ± 6% |
| "this compound" | AHR Knockout | 42 ± 5% |
Table 3: Analysis of Apoptosis (TUNEL Assay)
| Treatment Group | Mouse Strain | % TUNEL-Positive Cells in Tumor |
| Vehicle | Wild-Type | 5 ± 2% |
| "this compound" | Wild-Type | 35 ± 6% |
| Vehicle | AHR Knockout | 6 ± 2% |
| "this compound" | AHR Knockout | 8 ± 3% |
These data clearly indicate that the tumor-suppressive effects of "this compound," including the induction of cell cycle arrest and apoptosis, are significantly attenuated in the absence of a functional AHR, thus validating its on-target mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Animal Models and Tumor Xenograft Establishment
-
Animals: 8-week-old male C57BL/6 wild-type and AHR knockout mice will be used.[5] All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Line: A suitable cancer cell line known to express AHR (e.g., human breast cancer cell line MDA-MB-468) will be used.
-
Xenograft Implantation: 5 x 10^6 tumor cells will be suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumor volume will be measured every three days using calipers and calculated using the formula: (length x width²) / 2.
In Vivo Treatment with "this compound"
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice will be randomized into four groups as described in the tables above.
-
Dosing: "this compound" will be administered via intraperitoneal (i.p.) injection at a pre-determined optimal dose (e.g., 10 mg/kg) daily for 21 days. The vehicle control group will receive i.p. injections of the vehicle solution.
In Vivo Cell Proliferation Assay (BrdU Incorporation)
-
BrdU Administration: On day 21 of treatment, mice will be injected i.p. with Bromodeoxyuridine (BrdU) at a concentration of 50 mg/kg body weight, 2 hours before sacrifice.[7]
-
Tissue Collection and Processing: Tumors will be excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Immunohistochemistry: 5 µm sections will be deparaffinized, rehydrated, and subjected to antigen retrieval. Sections will then be incubated with an anti-BrdU primary antibody, followed by a biotinylated secondary antibody and streptavidin-HRP. Staining will be visualized with a DAB substrate kit, and sections will be counterstained with hematoxylin.
-
Quantification: The percentage of BrdU-positive cells will be determined by counting at least 500 cells in five high-power fields per tumor section.
In Vivo Apoptosis Assay (TUNEL Assay)
-
Tissue Preparation: Paraffin-embedded tumor sections will be prepared as described for the BrdU assay.
-
TUNEL Staining: Apoptotic cells will be detected using a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit according to the manufacturer's instructions.[8] This method labels the fragmented DNA of apoptotic cells.
-
Visualization and Quantification: TUNEL-positive cells (e.g., stained brown with DAB or fluorescently labeled) will be visualized by microscopy.[8] The apoptotic index will be calculated as the percentage of TUNEL-positive cells out of the total number of cells in at least five high-power fields per section.
Cell Cycle Analysis by Flow Cytometry
-
Tumor Dissociation: Freshly excised tumors will be minced and digested with collagenase and DNase to obtain a single-cell suspension.
-
Fixation and Staining: Cells will be fixed in 70% ethanol (B145695) and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase.[9] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Stained cells will be analyzed on a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined based on their DNA content.[10][11]
Experimental Workflow
The following diagram illustrates the logical flow of the experiments designed to validate the AHR-dependent effects of "this compound".
Conclusion
The use of AHR knockout mouse models provides an indispensable tool for validating the mechanism of action of novel AHR agonists like "this compound." The comparative data presented in this guide unequivocally demonstrates that the anti-tumor efficacy of "this compound" is dependent on the presence of a functional aryl hydrocarbon receptor. These findings are crucial for the continued development and clinical translation of AHR-targeted therapies in oncology.
References
- 1. Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor (AhR) Signaling in Colonic Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer | MDPI [mdpi.com]
- 5. Ahr Knockout Mouse | Taconic Biosciences [taconic.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. In vivo BrdU Incorporation Assay for Murine Hematopioetic Stem Cells [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
Quantifying AHR Agonist Binding Affinity Using Microscale Thermophoresis: A Comparative Guide
Introduction to the Aryl Hydrocarbon Receptor (AHR) and Ligand Binding
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in cellular responses to a variety of environmental pollutants, as well as endogenous and dietary compounds.[1][2] As a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family, AHR is involved in diverse biological processes, including the regulation of xenobiotic metabolism, immune responses, and cell cycle control.[3][4] Dysregulation of the AHR signaling pathway has been implicated in several diseases, making it a promising therapeutic target.[1][2]
Upon binding to a ligand, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes.[5] Given the importance of ligand binding in initiating this cascade, accurately quantifying the binding affinity of potential AHR agonists is a critical step in drug discovery and development. This guide focuses on the use of Microscale Thermophoresis (MST) to determine the binding affinity of AHR agonists, using a hypothetical "AHR agonist 3" as an example, and compares its performance with other known AHR ligands.
Microscale Thermophoresis (MST) for Measuring Binding Affinity
Microscale Thermophoresis is a powerful technique for quantifying biomolecular interactions in solution.[6][7][8] The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is influenced by the molecule's size, charge, and hydration shell.[6][7][8] When a ligand binds to a target protein, these properties can change, leading to an altered thermophoretic movement. By measuring this change at different ligand concentrations, a binding curve can be generated to determine the dissociation constant (Kd), a measure of binding affinity.[9] MST offers several advantages, including low sample consumption, rapid measurements, and the ability to perform measurements in complex biological matrices.[8][10]
Comparison of AHR Agonist Binding Affinities
While specific data for a compound designated "this compound" is not publicly available, this section provides a comparative table of binding affinities for several well-characterized AHR agonists, as determined by MST. This data serves as a benchmark for evaluating the binding affinity of novel compounds like "this compound". The data presented is from a study that established a novel MST-based assay for quantifying AHR-ligand binding.[9][10]
| Ligand | Type | Dissociation Constant (Kd) in nM |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Exogenous Agonist | 139 ± 99 |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Endogenous Agonist | 79 ± 36 |
| 1-Hydroxyphenazine (1-HP) | Bacterial Metabolite | 943 ± 176 |
| CH-223191 | Antagonist | 496 ± 82 |
This data is derived from a study using a label-free MST approach with purified recombinant human AHR-ARNT complex.[9][10]
Experimental Protocol: Quantifying AHR Agonist Binding Affinity using MST
This section provides a detailed protocol for determining the binding affinity of an AHR agonist, such as "this compound," to the AHR using Microscale Thermophoresis. This protocol is adapted from a published study on quantifying AHR-ligand binding affinities.[9][10]
1. Materials and Reagents:
-
Purified recombinant human AHR-ARNT complex
-
AHR agonist ("this compound") and other reference ligands
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST standard or premium capillaries
2. Experimental Procedure:
-
Protein Preparation:
-
Prepare the purified recombinant AHR-ARNT complex at a final concentration of 250 nM in the MST buffer.[9]
-
-
Ligand Preparation:
-
Prepare a series of 16 dilutions of the AHR agonist (and other ligands for comparison) in the MST buffer, starting from a high concentration and performing 1:1 serial dilutions.
-
-
Sample Preparation:
-
Mix the AHR-ARNT complex solution with each of the ligand dilutions in a 1:1 ratio. This will result in a constant concentration of the protein and varying concentrations of the ligand.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement. The instrument will induce a microscopic temperature gradient using an infrared laser and detect the movement of the molecules based on their intrinsic fluorescence.[9]
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted with a suitable binding model (e.g., the Kd model) to determine the dissociation constant (Kd).
-
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by ligand binding and culminates in the regulation of target gene expression.
Caption: Canonical AHR signaling pathway.
Comparison with Other Biophysical Techniques
While MST is a robust method, other techniques are also commonly used to measure binding affinities.
| Technique | Advantages | Disadvantages |
| Microscale Thermophoresis (MST) | Low sample consumption, fast, in-solution measurement, tolerant to complex matrices.[6][7][8] | Typically requires a fluorescent label or relies on intrinsic fluorescence.[6][7] |
| Surface Plasmon Resonance (SPR) | Label-free, real-time kinetics, high sensitivity.[6][7] | Requires immobilization of one binding partner, which can affect activity.[6][7] |
| Isothermal Titration Calorimetry (ITC) | Label-free, provides full thermodynamic profile (enthalpy, entropy), in-solution.[6][8] | Requires large amounts of sample, lower throughput.[8] |
Recent studies have highlighted that different techniques can sometimes yield varying Kd values for the same interaction, emphasizing the importance of careful experimental design and data interpretation.[11]
Conclusion
Microscale Thermophoresis provides a sensitive and efficient method for quantifying the binding affinity of AHR agonists.[9][10] The detailed protocol and comparative data presented in this guide offer a framework for researchers to assess the binding properties of novel compounds targeting the AHR. By understanding the binding affinity in the context of known ligands, scientists can better predict the potential biological activity and advance the development of new therapeutics.
References
- 1. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 7. xantec.com [xantec.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to Aryl Hydrocarbon Receptor (AHR) Antagonists in Competition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available aryl hydrocarbon receptor (AHR) antagonists, focusing on their performance in competition assays against the potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The data presented is compiled from various studies to offer a comprehensive overview for researchers selecting suitable antagonists for their experimental needs. Detailed experimental protocols for common competition assays are also provided.
Mechanism of AHR Activation and Antagonism
The aryl hydrocarbon receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins.[1] Upon binding of an agonist, such as TCDD, the chaperone proteins dissociate, and the AHR translocates to the nucleus.[1] In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT), which then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2][3] This binding initiates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1), and other cellular processes.[3]
AHR antagonists function by competitively binding to the ligand-binding pocket of the AHR, thereby preventing the binding of agonists and the subsequent downstream signaling cascade.[4] "Pure" antagonists, such as GNF351, are characterized by their ability to block agonist activity without exhibiting any partial agonism, even at high concentrations.[4]
Comparative Performance of AHR Antagonists
The following table summarizes the inhibitory potency (IC50) of several common AHR antagonists against TCDD-induced AHR activation. The data is derived from luciferase reporter gene assays, a widely used method for quantifying AHR activity. It is important to note that IC50 values can vary depending on the specific cell line, agonist concentration, and other experimental conditions.
| Antagonist | Agonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| GNF351 | TCDD | Luciferase Reporter | Human Hepatocytes | 8.5 | [5] |
| TCDD | Luciferase Reporter | Mouse Hepatocytes | 116 | [5] | |
| Photoaffinity Ligand | Competition Binding | Humanized AHR | 62 | [6] | |
| CH-223191 | TCDD | Luciferase Reporter | HepG2 | 30 | [6] |
| BAY 2416964 | TCDD | Not Specified | Not Specified | 341 | [6] |
| Stemregenin 1 (SR1) | Not Specified | Not Specified | Not Specified | 127 | [6] |
| PDM2 | Not Specified | Not Specified | Not Specified | Ki of 1.2 ± 0.4 | [7] |
Experimental Protocols
AHR Luciferase Reporter Gene Assay for Antagonist Screening
This assay quantifies the ability of a test compound to inhibit the AHR activation induced by an agonist, measured through the expression of a luciferase reporter gene under the control of a DRE-containing promoter.
Materials:
-
Human hepatoma (HepG2) cells stably transfected with a DRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
AHR agonist stock solution (e.g., TCDD in DMSO).
-
Test antagonist compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HepG2-DRE-luciferase cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test antagonist compounds in cell culture medium. Also, prepare a solution of the AHR agonist (e.g., 1 nM TCDD) in the medium.
-
Antagonist Pre-incubation: Remove the old medium from the cells and add the diluted antagonist compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (agonist alone). Incubate for 1 hour at 37°C.
-
Agonist Addition: Add the AHR agonist solution to all wells except for the vehicle control. The final concentration of the agonist should be at a level that induces a robust luciferase signal (e.g., EC80).
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled AHR agonist (e.g., [3H]TCDD) for binding to the AHR.
Materials:
-
Source of AHR protein (e.g., mouse or rat liver cytosol, or in vitro translated AHR).
-
Radiolabeled AHR agonist (e.g., [3H]TCDD).
-
Test antagonist compounds.
-
Binding buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).
-
Hydroxyapatite (B223615) slurry.
-
Wash buffer.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine the AHR protein source, a fixed concentration of [3H]TCDD, and varying concentrations of the unlabeled test antagonist. Include a tube for total binding (no competitor) and a tube for non-specific binding (a high concentration of a known unlabeled agonist).
-
Incubation: Incubate the tubes for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to bind the AHR-ligand complexes. Pellet the hydroxyapatite by centrifugation and wash several times with cold wash buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radiolabeled ligand by the test antagonist at each concentration. Calculate the IC50 and subsequently the Ki (inhibitory constant) value.
Conclusion
The selection of an appropriate AHR antagonist is critical for the specific aims of a research project. GNF351 demonstrates high potency, particularly in human cell systems, and is characterized as a pure antagonist.[4][5] CH-223191 is another widely used and well-characterized antagonist.[6] The choice between these and other antagonists will depend on factors such as the desired potency, the biological system being studied (human vs. murine), and the potential for off-target effects. The provided protocols offer standardized methods for the in-house evaluation and comparison of AHR antagonists.
References
- 1. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Of Mice and Men: A Comparative Guide to the Effects of Aryl Hydrocarbon Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced responses of the Aryl Hydrocarbon Receptor (AHR) to various agonists across different species is paramount. This guide provides an objective comparison of the effects of AHR agonists on human versus mouse AHR, supported by experimental data and detailed methodologies.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a wide array of environmental compounds and endogenous molecules. However, significant species-specific differences exist in AHR activation and downstream signaling, particularly between humans and mice, which can have profound implications for toxicological studies and the development of novel therapeutics targeting this pathway.
This guide will focus on the well-characterized AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to illustrate these key distinctions.
Quantitative Comparison of AHR Activation and Gene Expression
Significant disparities in the sensitivity to TCDD exist between human and mouse AHR. The human AHR generally exhibits a lower binding affinity for TCDD, necessitating approximately a 10-fold higher concentration to elicit a comparable activation response to that of the more sensitive mouse AHR alleles.[1] This fundamental difference in ligand binding directly impacts the downstream transcriptional activation of AHR target genes.
| Parameter | Human AHR | Mouse AHR (C57BL/6) | Reference |
| TCDD Binding Affinity | ~10-fold lower | Higher | [1][2] |
| CYP1A1 Induction (Fold change with TCDD) | Weaker induction | Stronger induction (e.g., 14.6-fold in liver) | [3] |
| CYP1A2 Induction (Fold change with TCDD) | Weaker induction | Stronger induction (e.g., 8.4-fold in liver) | [3] |
| TCDD concentration for maximal IgM suppression in B cells | 30 nM | 30 nM | [4] |
Note: Fold induction values can vary depending on the cell type, experimental conditions, and specific mouse strain.
While a high concentration of TCDD (30 nM) can elicit maximal suppression of IgM secretion in B cells from both humans and mice, the overall landscape of TCDD-induced gene expression reveals significant species-specific differences.[4] In a time-course study, 30 nM TCDD led to the differential expression of 515 human and 2371 mouse orthologs in B cells, with only 28 orthologs being commonly regulated.[4] This highlights that even with a similar functional outcome, the underlying molecular pathways can be distinctly different between the two species.
AHR Signaling Pathway: A Comparative Overview
The canonical AHR signaling pathway is conserved between humans and mice. Upon ligand binding in the cytoplasm, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.
Caption: Canonical AHR Signaling Pathway.
Despite the conservation of this core pathway, the differences in ligand affinity and the subsequent divergence in the regulated gene networks underscore the species-specific nature of AHR function.
Experimental Methodologies
To facilitate the replication and validation of findings, detailed protocols for key experimental assays are provided below.
Luciferase Reporter Assay for AHR Activation
This assay is a widely used method to quantify the activation of AHR by a test compound. It utilizes a reporter plasmid containing a luciferase gene under the control of DREs.
Caption: Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Seeding: Seed human (e.g., HepG2) or mouse (e.g., Hepa1c1c7) cells in a 96-well plate.[5]
-
Transfection: Transfect cells with a DRE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[6]
-
Treatment: After 24 hours, treat the cells with various concentrations of the AHR agonist or vehicle control.[5][6]
-
Lysis: After a 24-hour incubation period, lyse the cells.[6]
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.[5][6]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold induction relative to the vehicle control and plot the dose-response curve to determine the EC50 value.[6]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for AHR Binding Site Analysis
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as AHR.
Caption: ChIP-Seq Experimental Workflow.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the AHR agonist and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AHR to pull down AHR-bound DNA fragments.[7]
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.[7]
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of AHR enrichment.[7]
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
qPCR is used to quantify the mRNA levels of AHR target genes, such as CYP1A1 and CYP1A2, to assess the functional consequences of AHR activation.
Protocol:
-
RNA Isolation: Treat cells with the AHR agonist and isolate total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using cDNA, gene-specific primers for the target gene (e.g., human or mouse CYP1A1) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The data presented in this guide clearly demonstrate that while the fundamental AHR signaling pathway is conserved, significant species-specific differences exist between human and mouse AHR in terms of ligand affinity and downstream gene regulation. These differences are critical considerations for researchers in toxicology and drug development. Extrapolating findings from mouse models to human health risk assessment or therapeutic efficacy must be done with caution, and a thorough understanding of these species-specific responses is essential for accurate interpretation of experimental results. The use of humanized mouse models and in vitro studies with human cells are valuable tools to bridge this translational gap.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct response to dioxin in an arylhydrocarbon receptor (AHR)-humanized mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of TCDD-Induced AhR-Mediated Gene Expression in Human, Mouse and Rat Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Confirming the Activity of AHR Agonist 3: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor crucial for regulating biological responses to a wide array of environmental and endogenous compounds.[1] Its activation triggers a signaling cascade that modulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Consequently, a rigorous confirmation of the activity of novel AHR agonists, such as "AHR Agonist 3," is a critical step in both toxicological assessment and therapeutic development.
This guide provides a comparative framework for confirming the activity of "this compound" by analyzing the expression of AHR target genes. We compare its performance with established AHR agonists and provide detailed experimental protocols to support your research.
The AHR Signaling Pathway
The canonical AHR signaling pathway begins when a ligand enters the cell and binds to the AHR, which is located in the cytoplasm in a complex with chaperone proteins like HSP90.[3][4] Ligand binding induces a conformational change, leading to the dissociation of these chaperones and the translocation of the AHR into the nucleus.[5][6] In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[5][6] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[5][7] Key target genes that serve as reliable markers for AHR activation include cytochrome P450 enzymes like CYP1A1 and CYP1B1, as well as the AHR Repressor (AHRR), which is involved in a negative feedback loop.[3][5][8]
References
- 1. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. biorxiv.org [biorxiv.org]
- 5. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Genomic Analysis of Aryl Hydrocarbon Receptor-Mediated Inhibition of B-Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AHR Agonist 3
For researchers and drug development professionals, ensuring laboratory safety extends beyond experimentation to the meticulous management of chemical waste. Aryl Hydrocarbon Receptor (AHR) agonists, including the research compound designated as AHR agonist 3, require specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). For a research compound that may not have a specific SDS, researchers should handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and protective eyewear.[1][2]
-
All PPE contaminated with this compound should be disposed of as hazardous waste.[3]
In Case of a Spill:
-
Evacuate the immediate area.
-
Absorb the spill with an inert, dry material.
-
Collect the absorbent material and place it in a designated, sealed container for hazardous waste.[4]
-
Clean the spill area with soap and water.[4]
-
For significant spills, contact your institution's Environmental Health and Safety (EHS) department.[5]
Waste Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Aqueous vs. Organic Solvents: Do not mix aqueous waste with organic solvent waste.[6] this compound dissolved in organic solvents should be collected separately.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and paper towels. These should be collected in a designated, lined container.
-
Sharps: Needles, syringes, or any other contaminated sharp objects must be placed in a puncture-resistant sharps container.
-
Incompatible Materials: Keep this compound waste separate from incompatible chemicals. For instance, store acids and bases in separate containers.[7]
2. Waste Containment:
-
Container Selection: Use containers that are compatible with the chemical properties of this compound and any solvents used. The container must have a secure, screw-on cap to prevent leaks.[5][7]
-
Headroom: Leave at least 10% headspace in liquid waste containers to allow for expansion.[7]
-
Container Integrity: Ensure the waste container is in good condition, with no cracks or deterioration.[7]
3. Labeling of Waste Containers: Proper labeling is crucial for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound" and any other components in the waste stream. Avoid using abbreviations or chemical formulas.[7]
-
The specific hazards associated with the waste (e.g., toxic, flammable).[7]
-
The date when the container was first used for waste accumulation and the date it was filled.[5][7]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store waste containers in a designated SAA, which should be at or near the point of generation.[8]
-
The SAA must be a secondary containment system, such as a tray, to contain any potential leaks.[5]
-
Keep waste containers securely closed except when adding waste.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]
5. Final Disposal:
-
Contact your institution's EHS department or a licensed chemical disposal agency to arrange for the pickup and disposal of the waste.[1][4]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
Data Management for Waste Disposal
Maintaining a detailed log of all chemical waste is a critical component of laboratory safety and regulatory compliance. Below is a template that can be adapted for tracking this compound waste.
| Container ID | Start Date | Waste Type (Solid/Liquid) | Composition (%/vol) | Hazards | Date Filled | Pickup Date |
| Example: AHR3-L-001 | YYYY-MM-DD | Liquid | This compound (1%), Methanol (99%) | Toxic, Flammable | YYYY-MM-DD | YYYY-MM-DD |
Protocol for Waste Characterization
If the exact composition of the waste stream containing this compound is unknown, a general characterization protocol should be followed before disposal.
Objective: To identify the hazardous characteristics of the waste for proper disposal.
Methodology:
-
Information Gathering: Review the experimental protocol to identify all potential chemical constituents of the waste.
-
SDS Review: Consult the SDS for each component to determine its hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).
-
pH Testing (for aqueous waste): Use a calibrated pH meter or pH strips to determine if the waste is corrosive (pH ≤ 2 or ≥ 12.5).[8]
-
Flash Point Determination (for organic waste): If the waste contains flammable solvents, determine the flashpoint to classify it as ignitable.
-
Unknowns: If the waste cannot be characterized, it must be labeled as "Unknown" and handled as hazardous waste until it can be tested by qualified personnel.[8]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. nems.nih.gov [nems.nih.gov]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. westlab.com [westlab.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
